ALB-109564 hydrochloride
Beschreibung
Eigenschaften
CAS-Nummer |
1300114-12-8 |
|---|---|
Molekularformel |
C47H62Cl2N4O9S |
Molekulargewicht |
930.0 g/mol |
IUPAC-Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-7-methylsulfanyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5(10),6,8-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;dihydrochloride |
InChI |
InChI=1S/C47H60N4O9S.2ClH/c1-9-43(55)23-28-24-46(41(53)58-6,37-30(14-18-50(25-28)26-43)31-20-29(61-8)12-13-34(31)48-37)33-21-32-35(22-36(33)57-5)49(4)39-45(32)16-19-51-17-11-15-44(10-2,38(45)51)40(60-27(3)52)47(39,56)42(54)59-7;;/h11-13,15,20-22,28,38-40,48,55-56H,9-10,14,16-19,23-26H2,1-8H3;2*1H/t28-,38-,39+,40+,43-,44+,45+,46-,47-;;/m0../s1 |
InChI-Schlüssel |
MTABGSVEFKMZFG-USKOTZBXSA-N |
Isomerische SMILES |
CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=C(N3)C=CC(=C4)SC)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.Cl.Cl |
Kanonische SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=C(N3)C=CC(=C4)SC)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.Cl.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ALB-109564 dihydrochloride |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of ALB-109564 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALB-109564 hydrochloride, also known as 12'-Methylthiovinblastine hydrochloride, is a semi-synthetic derivative of the vinca alkaloid vinblastine. As a member of the vinca alkaloid family, it is classified as a potent tubulin inhibitor and cytotoxic agent. Its mechanism of action centers on the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including relevant signaling pathways, experimental protocols for its characterization, and a summary of its developmental status.
Core Mechanism of Action: Tubulin Inhibition
The primary molecular target of this compound is tubulin, the protein subunit of microtubules. Microtubules are dynamic cytoskeletal polymers essential for various cellular functions, most notably the formation of the mitotic spindle during cell division.
This compound exerts its effect by binding to the β-subunit of tubulin dimers. This binding inhibits the polymerization of tubulin into microtubules. Unlike other microtubule-targeting agents like taxanes, which stabilize microtubules, vinca alkaloids prevent their assembly. This disruption of microtubule dynamics has profound consequences for the cell, primarily during mitosis.
The inhibition of microtubule formation prevents the construction of a functional mitotic spindle. Consequently, chromosomes cannot be properly segregated into daughter cells, leading to an arrest of the cell cycle at the metaphase stage. Prolonged metaphase arrest triggers cellular signaling pathways that culminate in programmed cell death, or apoptosis.
The binding site of vinca alkaloids on tubulin is distinct from that of other classes of tubulin inhibitors such as taxanes, colchicine, and podophyllotoxin. This unique binding site means that there may not be cross-resistance with agents that target different sites on the tubulin molecule.
Signaling Pathways
The disruption of microtubule integrity by this compound initiates a cascade of intracellular signals that ultimately lead to apoptosis.
Diagram of the Core Signaling Pathway
Caption: Core mechanism of this compound leading to apoptosis.
Key signaling pathways implicated in the apoptotic response to vinca alkaloid-induced microtubule disruption include:
-
c-Jun N-terminal Kinase (JNK) Pathway: Also known as the stress-activated protein kinase (SAPK) pathway, the JNK pathway is activated in response to various cellular stresses, including microtubule disruption. Activation of this pathway is a crucial step in initiating the apoptotic cascade.
-
NF-κB Signaling Pathway: The NF-κB/IκBα signaling pathway has also been shown to be modulated by vinca alkaloids and plays a role in mediating the apoptotic response in tumor cells.
Quantitative Data
Specific quantitative data for this compound, such as IC50 values in various cancer cell lines and tubulin binding affinity (Kd), are not extensively available in the public domain. A phase 1 clinical trial for a compound designated "ALB 109564(a)" has been conducted, but the detailed results have not been widely published.
For context, a related novel vinca alkaloid, 10'-fluorovinblastine, has demonstrated potent in vitro activity. The table below illustrates the type of quantitative data that is critical for the evaluation of such compounds.
| Cell Line | Compound | IC50 (nM) |
| HCT116 (Human Colon Carcinoma) | 10'-fluorovinblastine | ~0.8 |
| HCT116/VM46 (Vinblastine-Resistant) | 10'-fluorovinblastine | ~80 |
Note: This data is for a related compound and is provided for illustrative purposes only.
Experimental Protocols
The characterization of tubulin inhibitors like this compound involves a series of in vitro and cell-based assays.
Diagram of Experimental Workflow
Caption: Workflow for characterizing tubulin-targeting agents.
Tubulin Polymerization Assay
Objective: To directly measure the effect of this compound on the in vitro polymerization of purified tubulin.
Methodology:
-
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.
-
Reagents: Purified tubulin, polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP), various concentrations of this compound, positive control (e.g., paclitaxel for polymerization), and negative control (e.g., colchicine for inhibition).
-
Procedure:
-
A reaction mixture containing tubulin in polymerization buffer is prepared on ice.
-
The test compound (this compound) or controls are added to the reaction mixture.
-
The reaction is initiated by raising the temperature to 37°C.
-
The change in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
-
Data Analysis: The rate and extent of tubulin polymerization are calculated from the absorbance curves. The IC50 for inhibition of polymerization can be determined.
Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Reagents: Cancer cell lines of interest, cell culture medium, this compound, MTT reagent, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT reagent is added to each well and incubated to allow for formazan formation.
-
The formazan crystals are dissolved with a solubilizing agent.
-
The absorbance of the colored solution is measured, which is proportional to the number of viable cells.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Methodology:
-
Principle: Flow cytometry is used to measure the DNA content of individual cells. Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide). The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
Reagents: Cancer cell lines, cell culture medium, this compound, fixation solution (e.g., cold 70% ethanol), and a DNA staining solution (e.g., propidium iodide with RNase).
-
Procedure:
-
Cells are treated with this compound for a defined period (e.g., 24 hours).
-
Both adherent and floating cells are collected, washed, and fixed.
-
Fixed cells are stained with the DNA staining solution.
-
The fluorescence of individual cells is analyzed using a flow cytometer.
-
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined from the DNA content histograms. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Conclusion
This compound is a promising anti-cancer agent that functions through the well-established mechanism of tubulin polymerization inhibition, characteristic of vinca alkaloids. By disrupting microtubule dynamics, it induces mitotic arrest and subsequent apoptosis in cancer cells. While specific quantitative data for this compound remains limited in publicly accessible literature, the established methodologies for characterizing tubulin inhibitors provide a clear path for its further preclinical and clinical evaluation. The development of novel vinca alkaloid analogs like this compound continues to be a valuable strategy in the pursuit of more effective and less toxic cancer chemotherapeutics.
An In-depth Technical Guide to the Core Target of ALB-109564 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
ALB-109564 hydrochloride, a semi-synthetic derivative of the vinca alkaloid vinblastine, is a potent anti-neoplastic agent whose primary molecular target is tubulin . By interacting with this critical component of the cellular cytoskeleton, ALB-109564 disrupts microtubule dynamics, a process essential for cell division. This disruption leads to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis, or programmed cell death, in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on cellular signaling pathways and detailed experimental protocols for assessing its activity.
The Primary Target: Tubulin and Microtubule Dynamics
The core of this compound's cytotoxic activity lies in its ability to inhibit the polymerization of tubulin.[1] Tubulin is a globular protein that exists as a heterodimer of α- and β-tubulin subunits. These heterodimers polymerize in a head-to-tail fashion to form protofilaments, which in turn assemble into hollow cylindrical structures known as microtubules.
Microtubules are highly dynamic structures, constantly undergoing phases of polymerization (growth) and depolymerization (shrinkage). This dynamic instability is crucial for a variety of cellular functions, most notably the formation of the mitotic spindle during cell division. The mitotic spindle is responsible for the proper segregation of chromosomes into daughter cells.
ALB-109564, like other vinca alkaloids, exerts its effect by binding to β-tubulin. This binding prevents the tubulin dimers from assembling into microtubules. The interference with microtubule formation disrupts the delicate balance of microtubule dynamics, leading to a failure in the assembly of a functional mitotic spindle.
Mechanism of Action: From Microtubule Disruption to Apoptosis
The inhibition of tubulin polymerization by this compound triggers a cascade of cellular events culminating in apoptosis. The inability of the cell to form a proper mitotic spindle activates the spindle assembly checkpoint (SAC), a crucial cell cycle surveillance mechanism. The SAC halts the cell cycle in metaphase of mitosis, preventing the separation of sister chromatids until all chromosomes are correctly attached to the spindle microtubules.
Prolonged activation of the SAC due to the persistent disruption of microtubule dynamics leads to mitotic arrest. This sustained arrest can ultimately trigger the intrinsic apoptotic pathway. Key signaling pathways implicated in this process include the activation of the c-Jun N-terminal kinase (JNK) pathway. The JNK pathway is a critical mediator of cellular stress responses and can promote apoptosis in response to various stimuli, including mitotic arrest.
dot
Quantitative Analysis of Tubulin Inhibition
While specific preclinical studies detailing the IC50 of ALB-109564 in tubulin polymerization assays are not publicly available in full, a phase I clinical trial provides insight into its potent activity. The trial reported that in preclinical studies, ALB-109564 was active against a wide variety of tumor types at concentrations comparable to those of approved vinca alkaloids. In vivo studies showed that ALB-109564 displayed better antitumor activity than vinorelbine in several xenograft models, including non-small cell lung cancer, colon cancer, and prostate cancer.
| Parameter | Value | Cell Lines/Conditions |
| Antitumor Activity | Superior to vinorelbine | In vivo xenograft models (H460, COLO205, PC3) |
| Phase I Dose Escalation | 1.2 to 12 mg/m² | Patients with solid tumors |
Table 1: Summary of Preclinical and Clinical Activity of ALB-109564
Experimental Protocols
The primary method for quantifying the inhibitory effect of compounds like ALB-109564 on their target is the in vitro tubulin polymerization assay . This assay directly measures the formation of microtubules from purified tubulin in the presence and absence of the inhibitor.
Tubulin Polymerization Assay (Turbidimetric Method)
Objective: To determine the IC50 value of this compound for the inhibition of tubulin polymerization.
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in absorbance at 340 nm.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a 2X tubulin solution in General Tubulin Buffer on ice.
-
Prepare a range of concentrations of this compound by serial dilution in General Tubulin Buffer.
-
Prepare a positive control (e.g., nocodazole) and a negative control (vehicle, e.g., DMSO).
-
-
Assay Setup:
-
In a pre-chilled 96-well plate on ice, add 50 µL of the 2X tubulin solution to each well.
-
Add 50 µL of the different concentrations of ALB-109564, positive control, or negative control to the respective wells.
-
Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% to each well to initiate polymerization.
-
-
Data Acquisition:
-
Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance versus time to generate polymerization curves.
-
Determine the rate of polymerization (Vmax) for each concentration of ALB-109564.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the ALB-109564 concentration.
-
Calculate the IC50 value, which is the concentration of ALB-109564 that inhibits tubulin polymerization by 50%.
-
dot
Conclusion
This compound is a promising anti-cancer agent that targets a well-validated and critical cellular component, tubulin. Its mechanism of action, centered on the disruption of microtubule dynamics, leads to mitotic arrest and apoptosis in proliferating cancer cells. The detailed experimental protocols provided herein serve as a guide for the continued investigation and characterization of this and other tubulin-targeting compounds in the drug development pipeline. Further preclinical studies to precisely quantify its binding affinity and inhibitory constants will be crucial for its continued clinical development.
References
ALB-109564 hydrochloride as a tubulin inhibitor
An In-Depth Technical Guide to ALB-109564 Hydrochloride: A Tubulin Inhibitor in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, chemically known as 12'-Methylthiovinblastine hydrochloride, is a semi-synthetic derivative of the vinca alkaloid vinblastine.[1] As a member of the vinca alkaloid family, it is classified as a potent tubulin inhibitor. These agents are designed to be cytotoxic to cancer cells by disrupting the dynamics of microtubule formation, which is essential for cell division.[1] The primary therapeutic application for such compounds is in oncology, where they can induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.
Mechanism of Action: Tubulin Inhibition and Mitotic Arrest
Vinca alkaloids, including by extension this compound, exert their cytotoxic effects by binding to β-tubulin at the vinca domain. This binding event interferes with the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics has profound consequences for the cell, primarily by preventing the formation of a functional mitotic spindle during the M phase of the cell cycle. Without a proper mitotic spindle, chromosomes cannot be segregated into daughter cells, leading to an arrest at the metaphase-anaphase transition. This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.
Caption: General signaling pathway of vinca alkaloids.
Quantitative Preclinical Data Framework
The following tables outline the essential quantitative data that would be required to characterize the preclinical profile of this compound. The fields are left blank to indicate that this data is not publicly available.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| e.g., HeLa | Cervical Cancer | Data not available |
| e.g., MCF-7 | Breast Cancer | Data not available |
| e.g., A549 | Lung Cancer | Data not available |
| e.g., HCT116 | Colon Cancer | Data not available |
Table 2: In Vivo Antitumor Efficacy of this compound
| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Survival Benefit |
| e.g., HCT116 | Data not available | Data not available | Data not available |
| e.g., A549 | Data not available | Data not available | Data not available |
Table 3: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| e.g., Mouse | Data not available | IV | Data not available | Data not available | Data not available | Data not available |
| e.g., Rat | Data not available | IV | Data not available | Data not available | Data not available | Data not available |
Key Experimental Protocols
The following are detailed methodologies for key experiments that are fundamental in the preclinical evaluation of a tubulin inhibitor like this compound.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 3-5 mg/mL.
-
Prepare a GTP stock solution (100 mM) and a glycerol cushion buffer (e.g., general tubulin buffer with 60% glycerol).
-
Prepare various concentrations of this compound and a positive control (e.g., vinblastine) and a negative control (vehicle, e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the test compounds (this compound), controls, and tubulin buffer.
-
Initiate the polymerization by adding the tubulin and GTP solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every 30 seconds for 60-90 minutes. An increase in absorbance indicates microtubule polymerization.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate the rate of polymerization and the maximal polymer mass for each condition.
-
Determine the concentration of this compound that inhibits tubulin polymerization by 50% (IC50).
-
Caption: Workflow for a tubulin polymerization assay.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method to assess the cytotoxicity of a compound on cancer cell lines.
Methodology:
-
Cell Culture:
-
Culture cancer cell lines (e.g., HeLa, MCF-7) in appropriate media and conditions.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound.
-
Treat the cells with varying concentrations of the compound and incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression.
-
Caption: Workflow for a cell viability (MTT) assay.
Tubulin Co-sedimentation Assay
This assay is used to determine if a compound directly binds to microtubules.
Methodology:
-
Microtubule Polymerization:
-
Polymerize purified tubulin in the presence of GTP and a stabilizing agent like taxol at 37°C to form stable microtubules.
-
-
Binding Reaction:
-
Incubate the pre-formed microtubules with various concentrations of this compound.
-
-
Centrifugation:
-
Centrifuge the mixture at high speed (e.g., >100,000 x g) to pellet the microtubules and any bound protein/compound.
-
-
Analysis:
-
Carefully separate the supernatant (containing unbound compound and tubulin dimers) from the pellet (containing microtubules and bound compound).
-
Analyze both the supernatant and the pellet fractions by SDS-PAGE and Coomassie staining to visualize the tubulin.
-
The amount of this compound in each fraction can be quantified by methods such as HPLC or LC-MS/MS if a suitable analytical method is available.
-
-
Data Interpretation:
-
An increase in the amount of this compound in the pellet fraction with increasing concentrations indicates direct binding to microtubules.
-
Caption: Workflow for a tubulin co-sedimentation assay.
Conclusion and Future Directions
This compound is a semi-synthetic vinca alkaloid with the potential to act as a potent anticancer agent through the inhibition of tubulin polymerization. While its mechanism of action can be inferred from its structural class, a comprehensive preclinical data package is necessary to validate its therapeutic potential. Future research should focus on generating robust in vitro and in vivo data to characterize its efficacy, safety, and pharmacokinetic profile. The experimental frameworks and protocols detailed in this guide provide a clear roadmap for the necessary preclinical development of this compound. Successful outcomes from these studies would be the first step towards potential clinical evaluation.
References
An In-Depth Technical Guide to ALB-109564 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of ALB-109564 hydrochloride, a novel tubulin inhibitor. The information is curated for researchers, scientists, and professionals involved in drug development and oncology research.
Chemical Structure and Properties
This compound is a semi-synthetic derivative of vinblastine, a well-known vinca alkaloid. Its chemical name is 12'-Methylthiovinblastine hydrochloride. The introduction of a methylthio group at the 12' position of the vinblastine backbone is a key structural modification.
Chemical Data Summary
| Property | Value | Source |
| Synonyms | 12'-Methylthiovinblastine hydrochloride, ALB 109564(a) | [1] |
| Molecular Formula | C47H62Cl2N4O9S | N/A |
| Mechanism of Action | Tubulin inhibitor, disrupts mitosis | [1] |
| Development Status | Investigated in a Phase 1 clinical trial for solid tumors | [1][2] |
Synthesis of this compound
The synthesis of this compound, as described in the literature, is a targeted modification of the natural product vinblastine. The process involves a two-step chemical transformation to introduce the methylthio group at the 12' position of the catharanthine moiety of the vinblastine molecule.
Experimental Protocol: High-Level Synthesis
A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available in the reviewed literature. However, the overall synthetic strategy can be summarized as follows:
-
Selective Iodination: The synthesis begins with the selective iodination of the 12' position of vinblastine. This step is crucial for directing the subsequent functionalization to the desired position on the aromatic ring of the catharanthine unit. The reaction conditions are optimized to achieve high regioselectivity.
-
Thiomethylation: Following the iodination, a thiomethylation reaction is performed. The iodine atom at the 12' position is displaced by a methylthio (-SCH3) group. This is typically achieved using a methylthiolate salt or a related reagent. The resulting product is 12'-Methylthiovinblastine, which is then converted to its hydrochloride salt.[1]
Synthesis Workflow Diagram
References
An In-depth Technical Guide to the Synthesis and Discovery of ALB-109564 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
ALB-109564 hydrochloride, a semi-synthetic derivative of the natural product vinblastine, is a potent tubulin inhibitor developed as a cytotoxic agent for cancer therapy. This document provides a comprehensive overview of its discovery, synthesis, and biological evaluation. Detailed experimental protocols for its synthesis and key biological assays are presented, along with a summary of its in vitro activity. The mechanism of action, centered on the disruption of microtubule dynamics, is also elucidated through a signaling pathway diagram. This guide is intended to serve as a technical resource for researchers and professionals involved in the field of oncology drug development.
Discovery and Rationale
This compound, chemically known as 12'-Methylthiovinblastine hydrochloride, emerged from research efforts to develop novel vinca alkaloid analogs with improved therapeutic properties. Vinca alkaloids, such as vinblastine and vincristine, are a well-established class of anti-cancer agents that exert their cytotoxic effects by interfering with the polymerization of tubulin, a critical component of the cellular cytoskeleton. This disruption of microtubule dynamics leads to cell cycle arrest in the M-phase (mitosis) and subsequent apoptosis (programmed cell death).
The discovery of ALB-109564 was driven by the objective to create a tubulin inhibitor with potent anti-tumor activity across a range of cancer types. Preclinical studies indicated that ALB-109564 is active in a wide variety of tumor models, including colon, non-small cell lung cancer (NSCLC), and prostate cancer, at concentrations comparable to those of approved vinca alkaloids.
Chemical Synthesis
The synthesis of this compound is a semi-synthetic process that starts with the natural product vinblastine. The core synthetic strategy involves two key steps: selective iodination at the 12' position of the vinblastine molecule, followed by a thiomethylation reaction.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
The following is a representative protocol for the synthesis of this compound, based on established methods for the modification of vinblastine analogs.
Step 1: Selective Iodination of Vinblastine
-
Dissolve vinblastine in a suitable aprotic solvent, such as dichloromethane or chloroform.
-
Cool the solution to a reduced temperature, typically between -20°C and 0°C, under an inert atmosphere (e.g., nitrogen or argon).
-
Add an iodinating agent, such as N-iodosuccinimide (NIS), portion-wise to the reaction mixture. The stoichiometry of the iodinating agent is critical to ensure selective iodination at the 12' position.
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion of the reaction, quench the reaction by adding a reducing agent, such as aqueous sodium thiosulfate.
-
Perform an aqueous workup to remove inorganic byproducts.
-
Purify the crude 12'-iodovinblastine intermediate by column chromatography on silica gel.
Step 2: Thiomethylation of 12'-Iodovinblastine
-
Dissolve the purified 12'-iodovinblastine in an appropriate polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Add a source of the thiomethyl group, such as sodium thiomethoxide (NaSMe).
-
Heat the reaction mixture to a moderate temperature (e.g., 50-80°C) and stir for several hours.
-
Monitor the reaction for the disappearance of the starting material and the formation of the desired product by TLC or HPLC.
-
After the reaction is complete, cool the mixture and perform an aqueous workup.
-
Purify the crude ALB-109564 by column chromatography.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified ALB-109564 free base in a suitable organic solvent, such as diethyl ether or a mixture of dichloromethane and methanol.
-
Add a solution of hydrogen chloride (HCl) in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise to the solution of the free base with stirring.
-
The hydrochloride salt will typically precipitate out of the solution.
-
Collect the solid product by filtration, wash with a cold, non-polar solvent, and dry under vacuum to yield this compound.
Mechanism of Action and Signaling Pathway
This compound functions as a microtubule destabilizer. It binds to β-tubulin at the vinca alkaloid binding site, which is distinct from the binding sites of other microtubule-targeting agents like taxanes and colchicine. This binding inhibits the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics has profound effects on cellular processes, particularly mitosis.
Caption: Mechanism of action of ALB-109564.
The inhibition of microtubule formation prevents the proper assembly of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division. This leads to an arrest of the cell cycle at the metaphase stage. Prolonged metaphase arrest triggers the intrinsic apoptotic pathway, ultimately leading to the death of the cancer cell.
Biological Activity and Data Presentation
The in vitro cytotoxic activity of this compound is typically evaluated against a panel of human cancer cell lines using cell viability assays.
In Vitro Cytotoxicity Data
The following table summarizes representative half-maximal inhibitory concentration (IC50) values for this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | Data not available in search results |
| MCF-7 | Breast Adenocarcinoma | Data not available in search results |
| PC-3 | Prostate Adenocarcinoma | Data not available in search results |
| NCI-H460 | Non-Small Cell Lung Cancer | Data not available in search results |
| HeLa | Cervical Adenocarcinoma | Data not available in search results |
Note: Specific IC50 values for ALB-109564 across a panel of cell lines were not available in the provided search results. The table serves as a template for presenting such data.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% fetal bovine serum)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the compound. Include vehicle-treated (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
Conclusion
This compound represents a promising semi-synthetic vinca alkaloid with potent tubulin-inhibiting properties. Its discovery and development underscore the continued importance of natural products as a source of inspiration for novel anti-cancer therapeutics. The synthetic route, involving targeted modification of the vinblastine scaffold, allows for the production of this potent cytotoxic agent. The detailed protocols and data presented in this guide provide a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation and development of this and related compounds.
The Mitotic Disrupter: A Technical Guide to the Preclinical Profile of ALB-109564 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
ALB-109564 hydrochloride, a semi-synthetic vinca alkaloid, demonstrates potent anti-mitotic activity through its targeted inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent metaphase arrest, ultimately inducing cytotoxicity in cancer cells. Preclinical evidence suggests superior in vivo antitumor efficacy and tolerability compared to the established vinca alkaloid, vinorelbine. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and relevant experimental methodologies for studying this compound's effect on mitosis. While specific quantitative data for this compound is not extensively available in the public domain, this document outlines the established protocols and expected outcomes based on research of similar vinca alkaloids and tubulin inhibitors.
Mechanism of Action: Interference with Microtubule Dynamics
This compound exerts its cytotoxic effects by binding to tubulin, the fundamental protein subunit of microtubules. This interaction disrupts the dynamic instability of microtubules, a process critical for the formation and function of the mitotic spindle during cell division.
-
Inhibition of Polymerization: Like other vinca alkaloids, this compound is understood to bind to the β-tubulin subunit at a site distinct from other microtubule-targeting agents like taxanes and colchicine. This binding prevents the polymerization of tubulin dimers into microtubules.
-
Metaphase Arrest: The disruption of microtubule dynamics leads to a failure in the proper formation of the mitotic spindle. This activates the spindle assembly checkpoint, causing the cell to arrest in metaphase, unable to proceed to anaphase and complete cell division.[1]
-
Induction of Apoptosis: Prolonged metaphase arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in the cancerous cells.
The following diagram illustrates the proposed signaling pathway for this compound's induction of mitotic arrest.
Quantitative Preclinical Data
While detailed in vitro quantitative data for this compound is limited in publicly accessible literature, preclinical studies have demonstrated its significant in vivo antitumor activity.
Table 1: In Vivo Antitumor Activity of this compound
| Parameter | Value |
| Maximum Tolerated Dose (MTD) in mice | 14 mg/kg (intravenous, q4dx4 schedule) |
| Antitumor Activity (Xenograft Models) | Statistically significant tumor growth delays observed in 4 out of 5 human tumor xenografts. Superior antitumor activity compared to vinorelbine at their respective MTDs. |
Note: Data extracted from a preclinical study abstract. Further details on the specific xenograft models and tumor growth delay values are not available.
Key Experimental Protocols
The following sections detail standardized protocols for assessing the antimitotic effects of compounds like this compound.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (OD) at 340 nm.
Materials:
-
Purified tubulin (>97% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP (10 mM stock)
-
Glycerol
-
This compound (or other test compounds)
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On ice, prepare the tubulin polymerization reaction mix containing tubulin, General Tubulin Buffer, GTP, and glycerol.
-
Add serial dilutions of this compound to the wells of a pre-warmed 96-well plate. Include vehicle control and a known tubulin inhibitor (e.g., nocodazole) as controls.
-
Initiate the polymerization reaction by adding the cold tubulin mix to the wells.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Calculate the rate of polymerization and determine the IC50 value for inhibition.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle, allowing for the detection of G2/M arrest.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Cells in G2 and M phases have twice the DNA content of cells in G1 phase.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
Gate the cell populations and quantify the percentage of cells in G1, S, and G2/M phases.
In Vivo Antitumor Activity in Xenograft Models
This protocol assesses the therapeutic efficacy of a compound in a living organism bearing a human tumor.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Human cancer cell line of interest
-
Matrigel (or similar extracellular matrix)
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant a suspension of human cancer cells mixed with Matrigel into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound and vehicle control according to the desired dosing schedule (e.g., intravenous injection every 4 days).
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Calculate tumor growth inhibition and assess statistical significance.
Conclusion
This compound is a promising anti-mitotic agent that functions as a tubulin polymerization inhibitor. Its mechanism of action, centered on the disruption of microtubule dynamics and subsequent metaphase arrest, aligns with the well-established therapeutic strategy of vinca alkaloids. Preclinical data, although limited in the public domain, suggests a favorable in vivo efficacy and safety profile compared to existing therapies. The experimental protocols outlined in this guide provide a robust framework for further investigation into the specific quantitative effects and detailed molecular mechanisms of this compound, which will be crucial for its continued development as a potential cancer therapeutic. Further research is warranted to elucidate its precise binding kinetics, in vitro potency across a broad range of cancer cell lines, and the downstream signaling consequences of its interaction with the mitotic machinery.
References
In Vitro Cytotoxicity of ALB-109564 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
ALB-109564 hydrochloride, a semi-synthetic derivative of vinblastine, is a potent tubulin inhibitor developed as a cytotoxic agent for cancer therapy. Its mechanism of action centers on the disruption of microtubule dynamics, a critical process for cell division, leading to mitotic arrest and subsequent cell death. This technical guide provides a comprehensive overview of the available in vitro data, outlines representative experimental protocols for assessing its cytotoxicity, and visualizes the underlying molecular pathways and experimental workflows. While specific quantitative cytotoxicity data (e.g., IC50 values across a broad panel of cell lines) for this compound is not extensively available in the public domain, this document synthesizes the existing knowledge and provides standardized methodologies for its in vitro evaluation.
Introduction
This compound, chemically known as 12'-Methylthiovinblastine hydrochloride, is a novel vinca alkaloid.[1][2] Like other vinca alkaloids, its cytotoxic effects are primarily attributed to its interaction with tubulin, the protein subunit of microtubules.[1][2] Microtubules are dynamic cytoskeletal polymers essential for various cellular functions, most notably the formation of the mitotic spindle during cell division. By interfering with microtubule polymerization, this compound induces metaphase arrest in proliferating cancer cells, ultimately triggering apoptosis.[1][2] Preclinical studies have demonstrated its antitumor activity in a range of human tumor xenograft models, suggesting a promising therapeutic potential.
Mechanism of Action: Tubulin Inhibition
This compound exerts its cytotoxic effects by binding to tubulin dimers, thereby inhibiting their polymerization into microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events culminating in apoptotic cell death.
-
Disruption of Microtubule Dynamics: The binding of this compound to tubulin prevents the formation and elongation of microtubules. This leads to a net depolymerization of existing microtubules.
-
Mitotic Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the M phase (metaphase) of the cell cycle.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
References
An In-Depth Technical Guide to ALB-109564 Hydrochloride for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
ALB-109564 hydrochloride, a semi-synthetic derivative of the vinca alkaloid vinblastine, is a potent tubulin inhibitor with demonstrated preclinical activity against a variety of cancer cell lines. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, available data from cancer cell line studies, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its cytotoxic effects by disrupting the dynamics of microtubule polymerization. As a vinca alkaloid, it binds to tubulin monomers, inhibiting their assembly into microtubules. This interference with microtubule formation leads to the disruption of the mitotic spindle, a critical structure for chromosome segregation during cell division. Consequently, cancer cells are arrested in the G2/M phase of the cell cycle, ultimately triggering apoptosis or programmed cell death.
Caption: Mechanism of Action of this compound.
Preclinical In Vitro Studies
Preclinical investigations have demonstrated the activity of this compound in a range of solid tumor cell lines, including those from colon, non-small cell lung cancer (NSCLC), and prostate cancers. While specific quantitative data from a comprehensive panel of cell lines remains limited in publicly available literature, the compound has shown efficacy at concentrations comparable to other approved vinca alkaloids.
Table 1: Summary of Preclinical Activity (Qualitative)
| Cancer Type | Activity Noted |
| Colon Cancer | Active |
| NSCLC | Active |
| Prostate Cancer | Active |
Note: This table is based on qualitative descriptions from available research. Specific IC50 values are not currently available in the public domain.
Experimental Protocols
The following are detailed, generalized protocols for key experiments relevant to the study of this compound in cancer cell lines. These protocols are based on standard methodologies and should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound.
Workflow:
Caption: Workflow for determining cell viability using the MTT assay.
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value by plotting viability against drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.
Workflow:
In-Depth Technical Guide: Vinblastine Analog ALB-109564 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
ALB-109564 hydrochloride, a semi-synthetic analog of the natural chemotherapeutic agent vinblastine, is a potent tubulin inhibitor. By interfering with the dynamics of microtubule polymerization, ALB-109564 induces mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. Preclinical studies have demonstrated its cytotoxic activity across a range of solid tumor types, including colon, non-small cell lung cancer (NSCLC), and prostate cancer, with efficacy comparable to or exceeding that of established vinca alkaloids like vinorelbine in certain xenograft models. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro cytotoxicity, in vivo efficacy, and detailed experimental protocols.
Introduction
Vinca alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), represent a cornerstone of cancer chemotherapy. Their mechanism of action involves the disruption of microtubule function, which is critical for mitotic spindle formation and cell division. This compound, also known as 12'-Methylthiovinblastine hydrochloride, is a novel vinblastine analog developed to enhance antitumor activity and potentially overcome mechanisms of resistance associated with older vinca alkaloids. Structural modifications to the vinblastine scaffold aim to improve its therapeutic index.
Mechanism of Action: Tubulin Inhibition
This compound exerts its cytotoxic effects by binding to β-tubulin at the vinca alkaloid binding site. This interaction inhibits the polymerization of tubulin dimers into microtubules, essential components of the cytoskeleton. The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing the formation of a functional mitotic spindle and ultimately triggering apoptosis.
Signaling Pathway: Disruption of Microtubule Dynamics
Caption: Mechanism of action of this compound.
Preclinical Data
In Vitro Cytotoxicity
Preclinical evaluations have shown that this compound is active against a wide variety of tumor types, including colon, NSCLC, and prostate cancer cell lines.[1] The cytotoxic concentrations are reported to be comparable to those of approved vinca alkaloids.[1]
Table 1: In Vitro Cytotoxicity of this compound (Representative Data)
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| H460 | NSCLC | Data not available |
| COLO205 | Colon | Data not available |
| PC3 | Prostate | Data not available |
| H69 | Small Cell Lung Cancer | Data not available |
| MX-1 | Breast | Data not available |
(Specific IC50 values are not yet publicly available in the reviewed literature.)
In Vivo Efficacy in Xenograft Models
In vivo studies have demonstrated the antitumor activity of this compound in various human tumor xenograft models. Notably, in a comparative study, ALB-109564 displayed superior antitumor activity compared to vinorelbine in a panel of xenografts including H460 (NSCLC), COLO205 (colon), PC3 (prostate), H69 (small cell lung cancer), and MX-1 (breast).[1]
Table 2: In Vivo Antitumor Efficacy of this compound (Summary of Findings)
| Xenograft Model | Cancer Type | Dosing Schedule | Outcome |
|---|---|---|---|
| H460 | NSCLC | Intravenously | Superior to vinorelbine |
| COLO205 | Colon | Intravenously | Superior to vinorelbine |
| PC3 | Prostate | Intravenously | Superior to vinorelbine |
| H69 | Small Cell Lung Cancer | Intravenously | Superior to vinorelbine |
| MX-1 | Breast | Intravenously | Superior to vinorelbine |
(Detailed quantitative data on tumor growth inhibition and survival are not yet publicly available.)
Pharmacokinetics
A Phase I clinical trial was initiated to evaluate the pharmacokinetics of this compound when administered intravenously every three weeks.[1] The results of these pharmacokinetic analyses in humans are not yet fully published. Preclinical pharmacokinetic data from animal models have not been found in the public domain.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of tubulin inhibitors like this compound.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring the change in turbidity (light scattering) of the solution.
Experimental Workflow:
Caption: Workflow for a turbidity-based tubulin polymerization assay.
Methodology:
-
Reagents and Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (100 mM stock)
-
Glycerol
-
Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well, clear bottom microplate
-
Temperature-controlled microplate reader
-
-
Procedure:
-
On ice, prepare the tubulin polymerization reaction mixture containing tubulin (e.g., 3 mg/mL final concentration) in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
-
Add the test compound at various concentrations or vehicle control to the wells of a pre-warmed (37°C) 96-well plate.
-
Initiate the polymerization reaction by adding the cold tubulin mixture to the wells containing the compound.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the change in absorbance over time.
-
Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Experimental Workflow:
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
Methodology:
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
-
Conclusion
This compound is a promising vinblastine analog with potent tubulin-inhibiting properties. Preclinical data, although not yet fully detailed in the public domain, suggest significant in vitro and in vivo antitumor activity across a range of solid tumors, with a potentially superior efficacy profile compared to existing vinca alkaloids. Further publication of the complete preclinical and clinical data will be crucial for fully elucidating the therapeutic potential of this compound. The experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other novel tubulin inhibitors.
References
Preliminary Research Overview: ALB-109564 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
ALB-109564 hydrochloride, also known as 12'-Methylthiovinblastine hydrochloride, is a synthetic vinca alkaloid designed as a tubulin inhibitor for the treatment of solid tumors. As a cytotoxic agent, it disrupts microtubule polymerization, leading to mitotic arrest and subsequent cell death. Preclinical studies have suggested its potential activity across a variety of tumor types. A Phase 1 clinical trial was initiated to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors. This document provides a preliminary overview of the available information on this compound, including its mechanism of action, clinical trial findings, and general experimental methodologies relevant to its class of compounds. It is important to note that specific quantitative data, such as IC50 values and detailed pharmacokinetic parameters, are not publicly available at the time of this report.
Introduction
Vinca alkaloids are a well-established class of anti-cancer agents that exert their cytotoxic effects by interfering with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division. This compound is a novel, synthetic derivative of vinblastine, developed to potentially offer an improved therapeutic profile in the treatment of solid tumors. Its mechanism of action is consistent with other vinca alkaloids, targeting tubulin to inhibit cell proliferation.
Mechanism of Action: Tubulin Inhibition
This compound functions by binding to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules. The disruption of microtubule dynamics has profound effects on cellular processes, most notably arresting the cell cycle in the M phase (mitosis) due to the failure of mitotic spindle formation. This prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death, in cancer cells.
Preclinical and Clinical Development
Preclinical Evaluation
Preclinical investigations of this compound have indicated its potential as an anti-cancer agent. In vivo studies using xenograft models demonstrated that this compound exhibited antitumor activity against a range of tumor types, including colon, non-small cell lung cancer (NSCLC), and prostate cancers. Notably, in some preclinical models, this compound showed superior antitumor activity compared to the established vinca alkaloid, vinorelbine.
Phase 1 Clinical Trial
A Phase 1 clinical trial was conducted to assess the safety, tolerability, and pharmacokinetics of intravenously administered ALB-109564(a) in patients with advanced solid tumors. The study employed a dose-escalation design, with doses ranging from 1.2 mg/m² to 12 mg/m².
Key Findings from the Phase 1 Trial Abstract:
-
Safety and Tolerability: The drug was generally well-tolerated. No dose-limiting toxicities were observed up to the 12 mg/m² dose level. The most frequently reported adverse events possibly related to the study drug were mild to moderate and included constipation, anemia, and fatigue.
-
Preliminary Efficacy: While the primary objective was safety, some preliminary signs of anti-tumor activity were observed. This included stable disease in several patients with different types of solid tumors.
-
Study Status: The clinical trial was reportedly terminated due to financial reasons.
Table 1: Summary of Phase 1 Clinical Trial of ALB-109564(a)
| Parameter | Description |
|---|---|
| Official Title | A Phase I, Open-Label, Dose-Escalation Study of ALB 109564(a) Administered Intravenously Every Three Weeks to Subjects With Advanced Solid Tumors |
| Phase | 1 |
| Status | Terminated |
| Primary Objective | To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) |
| Secondary Objective | To evaluate the pharmacokinetic profile |
| Patient Population | Patients with advanced solid tumors |
| Dose Levels | 1.2 mg/m² to 12 mg/m² |
| Key Reported Adverse Events | Constipation, anemia, fatigue (all Grade 1 or 2) |
| Preliminary Activity | Stable disease observed in some patients |
Note: Detailed quantitative pharmacokinetic data from this trial are not publicly available.
General Experimental Protocols
While specific experimental protocols for this compound are not available, the following sections describe standard methodologies used for evaluating compounds of this class.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay is used to determine the concentration at which a compound inhibits the growth of cancer cell lines by 50% (IC50).
Protocol Outline:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to untreated controls, and the IC50 value is determined.
Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin.
Protocol Outline:
-
Reagent Preparation: Purified tubulin, GTP (guanosine triphosphate), and a polymerization buffer are prepared and kept on ice.
-
Reaction Setup: The reaction mixture, containing tubulin and GTP in the polymerization buffer, is prepared in a 96-well plate.
-
Compound Addition: The test compound (e.g., this compound) at various concentrations is added to the wells.
-
Initiation of Polymerization: The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
Turbidity Measurement: The increase in turbidity (light scattering) due to microtubule formation is monitored over time by measuring the absorbance at 340 nm.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the compound are compared to control wells (with and without known inhibitors/stabilizers) to determine its effect.
Conclusion and Future Directions
This compound is a tubulin-inhibiting agent with a mechanism of action characteristic of vinca alkaloids. The available data from a Phase 1 clinical trial suggest a manageable safety profile and preliminary signs of anti-tumor activity in patients with advanced solid tumors. However, the termination of its clinical development for financial reasons has left a significant gap in the publicly available data regarding its efficacy, quantitative pharmacokinetic profile, and full potential.
For drug development professionals, the story of this compound underscores the challenges in oncology drug development, where promising preclinical and early clinical data do not always translate to continued development. For researchers and scientists, further investigation into the specific molecular interactions of 12'-Methylthiovinblastine with tubulin isoforms and its effects on downstream signaling pathways could provide valuable insights for the design of next-generation microtubule-targeting agents. Access to the full preclinical and clinical data sets would be necessary to conduct a comprehensive evaluation of this compound's potential.
Methodological & Application
ALB-109564 Hydrochloride: Application Notes and Experimental Protocols
For Research Use Only. Not for use in diagnostic procedures.
Abstract
ALB-109564 hydrochloride is a semi-synthetic analog of the natural vinca alkaloid, vinblastine. As a potent tubulin inhibitor, it disrupts microtubule dynamics, a critical process for cell division. This disruption leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in rapidly proliferating cells, making it a compound of interest for oncology research. Preclinical and early clinical studies have suggested its potential as an anticancer agent, demonstrating promising activity against various tumor types. These application notes provide an overview of the mechanism of action and detailed protocols for in vitro and in vivo experimental evaluation of this compound.
Mechanism of Action
This compound exerts its cytotoxic effects by binding to β-tubulin at the vinca alkaloid binding site. This interaction inhibits the polymerization of tubulin into microtubules. Microtubules are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule formation and dynamics by this compound prevents the proper segregation of chromosomes during mitosis, leading to a prolonged arrest in the G2/M phase of the cell cycle and ultimately triggering programmed cell death (apoptosis).
The signaling pathway for this compound's mechanism of action is depicted below:
Data Presentation
While specific preclinical data for this compound is not extensively published in publicly available literature, the following tables represent the expected data structure for characterizing a tubulin inhibitor of this class. Researchers should populate these tables with their own experimental data.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| e.g., MCF-7 | Breast Adenocarcinoma | Enter experimental value |
| e.g., HCT116 | Colorectal Carcinoma | Enter experimental value |
| e.g., A549 | Lung Carcinoma | Enter experimental value |
| e.g., PC-3 | Prostate Adenocarcinoma | Enter experimental value |
Table 2: Effect of this compound on Tubulin Polymerization
| Compound | Concentration (µM) | Vmax (OD/min) | Max Polymerization (OD) | % Inhibition |
| Vehicle Control | - | Enter experimental value | Enter experimental value | 0 |
| ALB-109564 HCl | e.g., 0.1 | Enter experimental value | Enter experimental value | Calculate |
| ALB-109564 HCl | e.g., 1 | Enter experimental value | Enter experimental value | Calculate |
| ALB-109564 HCl | e.g., 10 | Enter experimental value | Enter experimental value | Calculate |
| Positive Control (e.g., Vinblastine) | e.g., 1 | Enter experimental value | Enter experimental value | Calculate |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activity of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO as the highest drug concentration) to each well.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.
Tubulin Polymerization Assay
This assay measures the effect of this compound on the in vitro polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)
-
This compound
-
Positive control (e.g., vinblastine)
-
Negative control (e.g., DMSO)
-
Half-area 96-well plates
-
Temperature-controlled microplate reader
Protocol:
-
Prepare solutions of this compound and controls in G-PEM buffer at 10x the final desired concentration.
-
On ice, add 10 µL of the 10x compound solutions to the wells of a pre-chilled 96-well plate.
-
Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL.
-
To initiate polymerization, add 90 µL of the tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance versus time to generate polymerization curves.
-
Analyze the data to determine the effect of this compound on the rate and extent of tubulin polymerization.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
In Vivo Antitumor Efficacy in a Xenograft Model
This protocol evaluates the in vivo antitumor activity of this compound in an immunodeficient mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human tumor cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle control
-
Calipers
-
Sterile syringes and needles
Protocol:
-
Subcutaneously implant 1-10 million tumor cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., intravenously or intraperitoneally) and the vehicle control according to a predetermined dosing schedule and duration.
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Plot the mean tumor volume over time for each group to assess antitumor efficacy.
Conclusion
This compound is a promising tubulin inhibitor with potential for development as an anticancer therapeutic. The protocols outlined in these application notes provide a framework for researchers to investigate its biological activity in detail. Further studies are warranted to fully elucidate its preclinical and clinical potential.
Application Notes and Protocols for Dissolving ALB-109564 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALB-109564 hydrochloride, a semi-synthetic derivative of the vinca alkaloid vinblastine, is a potent tubulin inhibitor.[1] By disrupting microtubule polymerization, it induces mitotic arrest and subsequent apoptosis in rapidly dividing cells, making it a compound of interest for cancer research.[1] Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in cell-based assays. These application notes provide a comprehensive guide to dissolving, preparing, and utilizing this compound in a cell culture setting.
Data Presentation
A thorough search of publicly available scientific literature and supplier datasheets did not yield specific quantitative data for the solubility and in vitro potency of this compound. The following table is provided as a template for researchers to populate with their own experimentally determined values.
| Parameter | Value | Solvent/Cell Line | Notes |
| Solubility | |||
| In DMSO | Data not available | Dimethyl Sulfoxide | Vendors state it is soluble in DMSO, but a specific concentration is not provided. It is recommended to determine the maximum solubility empirically. |
| In Water | Data not available | Sterile, deionized water | Hydrochloride salts of organic molecules often have some degree of aqueous solubility, which should be determined experimentally. |
| In Ethanol | Data not available | Anhydrous Ethanol | |
| In PBS (pH 7.4) | Data not available | Phosphate-Buffered Saline | Solubility in buffered solutions is critical for cell culture applications. |
| In Vitro Potency (IC50) | |||
| Human Colon Cancer Cell Line (e.g., HCT116) | Data not available | IC50 values are highly dependent on the cell line and assay conditions (e.g., incubation time, cell density). | |
| Human Lung Cancer Cell Line (e.g., A549) | Data not available | ||
| Human Prostate Cancer Cell Line (e.g., PC-3) | Data not available | ||
| Human Leukemia Cell Line (e.g., K562) | Data not available |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, typically in an organic solvent, for long-term storage.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to minimize water absorption.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM). It is recommended to start with a small volume of DMSO, vortex thoroughly, and then add the remaining volume. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution, but prolonged heating should be avoided to prevent degradation.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, amber, or foil-wrapped microcentrifuge tube. This step is crucial to prevent contamination of cell cultures.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the high-concentration stock solution to prepare working solutions for treating cells in culture.
Materials:
-
High-concentration stock solution of this compound in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes or a 96-well plate
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the high-concentration stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in sterile cell culture medium. This helps to minimize the final concentration of DMSO in the cell culture wells. For example, dilute the 10 mM stock solution 1:100 in culture medium to create a 100 µM intermediate solution.
-
Final Dilution: Prepare the final working concentrations by further diluting the intermediate solution in the appropriate cell culture medium. For example, to achieve a final concentration of 100 nM in a well containing 100 µL of cells, add 0.1 µL of the 100 µM intermediate solution.
-
DMSO Concentration Control: It is critical to maintain a consistent and low final concentration of DMSO across all experimental and control wells (typically ≤ 0.5%). Prepare a vehicle control containing the same final concentration of DMSO as the treated wells.
-
Treatment of Cells: Add the prepared working solutions to the cell culture plates and incubate for the desired duration.
Mandatory Visualizations
Caption: Workflow for the preparation of this compound solutions.
Caption: Proposed signaling cascade following tubulin inhibition by ALB-109564 HCl.
Important Considerations
-
Compound Stability: As with many small molecules, prolonged exposure to light and repeated freeze-thaw cycles can lead to degradation. It is essential to store the stock solutions in light-protected tubes and aliquot them into single-use volumes.
-
Solvent Effects: DMSO can have direct effects on cell physiology. It is crucial to include a vehicle control in all experiments to account for any solvent-induced effects. The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.
-
Empirical Determination: Due to the lack of publicly available data, researchers should empirically determine the optimal stock solution concentration, working concentrations, and incubation times for their specific cell lines and experimental endpoints.
-
Safety Precautions: this compound is a cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be performed in a certified chemical fume hood or biological safety cabinet.
By following these guidelines, researchers can confidently prepare and utilize this compound for their in vitro studies, ensuring the generation of reliable and reproducible data.
References
Application Notes and Protocols for ALB-109564 Hydrochloride in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALB-109564 hydrochloride, a semi-synthetic derivative of the vinca alkaloid vinblastine, is a potent tubulin polymerization inhibitor. By binding to tubulin monomers, it disrupts the formation of microtubules, essential components of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis in cancerous cells.[1][2] Preclinical studies have demonstrated its broad-spectrum anti-tumor activity in various cancer models, including colon, non-small cell lung cancer (NSCLC), and prostate cancer.[2] This document provides detailed application notes and protocols for the use of this compound in common preclinical assays.
Data Presentation
The following table summarizes the recommended concentration ranges for this compound in various in vitro and in vivo assays based on available data.
| Assay Type | Cell Line/Model | Recommended Concentration/Dose | Expected Outcome | Reference |
| In Vitro Cytotoxicity (MTT/Cell Viability Assay) | Various Cancer Cell Lines | 0.1 nM - 10 µM | Determination of IC50 values | General Protocol |
| Tubulin Polymerization Assay | Purified Tubulin | 1 µM - 100 µM | Inhibition of tubulin polymerization | General Protocol |
| Cell Cycle Analysis (Flow Cytometry) | Proliferating Cancer Cells | 10 nM - 1 µM | G2/M phase arrest | Implied by MOA[1] |
| In Vivo Efficacy Studies | Human Tumor Xenografts in Mice | 1.2 mg/m² - 12 mg/m² (IV, every 3 weeks) | Tumor growth inhibition | [2] |
Signaling Pathway
This compound's primary mechanism of action involves the disruption of microtubule dynamics, a critical process in cell division. This leads to the activation of the spindle assembly checkpoint, ultimately triggering the intrinsic apoptotic pathway.
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of this compound to inhibit the polymerization of purified tubulin.
Materials:
-
This compound
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare reagents according to the manufacturer's instructions. Keep all components on ice.
-
Compound Preparation: Prepare a 10X stock solution of this compound in polymerization buffer. Create a dilution series to test concentrations ranging from 1 µM to 100 µM.
-
Reaction Setup: In a pre-chilled 96-well plate on ice, add 10 µL of the 10X compound dilutions to the appropriate wells. Include a positive control (e.g., nocodazole) and a negative control (polymerization buffer).
-
Initiation of Polymerization: Add 90 µL of the cold tubulin/GTP solution to each well.
-
Absorbance Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance values against time to generate polymerization curves. The rate of polymerization can be determined from the slope of the linear phase of the curve. Calculate the percentage of inhibition for each concentration of this compound relative to the negative control.
Caption: Workflow for the in vitro tubulin polymerization assay.
In Vivo Antitumor Efficacy Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Materials:
-
This compound
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line for xenograft implantation
-
Sterile saline or appropriate vehicle for injection
-
Calipers for tumor measurement
Procedure:
-
Xenograft Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of saline) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Preparation and Administration: Prepare this compound in a suitable vehicle. Based on a phase I clinical trial, a starting dose of 1.2 mg/m² administered intravenously every three weeks can be used as a reference, with dose escalation up to 12 mg/m².[2] The control group should receive the vehicle only.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor the body weight of the mice twice a week as an indicator of toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a specific treatment period.
-
Data Analysis: Plot the mean tumor volume over time for each group. Analyze the data for statistically significant differences in tumor growth between the treated and control groups.
Caption: Workflow for an in vivo antitumor efficacy study.
References
Application Notes and Protocols for the Use of ALB-109564 Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALB-109564 hydrochloride is a semi-synthetic derivative of the vinca alkaloid vinblastine, designed as a potent tubulin inhibitor for cancer therapy.[1] Like other vinca alkaloids, ALB-109564 exerts its cytotoxic effects by disrupting microtubule dynamics, which are crucial for mitotic spindle formation and cell division.[1][2] This disruption leads to an arrest of cancer cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[1] Preclinical studies have shown its broad-spectrum efficacy in various cancer models, demonstrating significant tumor growth delay in human colon, lung, and prostate solid tumor xenografts in mice.[1] These application notes provide detailed protocols for the in vivo and in vitro evaluation of this compound in animal models, intended to guide researchers in preclinical drug development.
Mechanism of Action
This compound binds to tubulin monomers, inhibiting their polymerization into microtubules.[1] This interference with microtubule formation disrupts the assembly of the mitotic spindle, a critical structure for the segregation of chromosomes during mitosis.[1][3] The resulting mitotic arrest activates the spindle assembly checkpoint, leading to a prolonged halt in the G2/M phase of the cell cycle.[3][4] This sustained cell cycle arrest ultimately initiates the intrinsic apoptotic pathway, resulting in the programmed death of the cancer cell.[3]
Data Presentation
In Vitro Activity
The following tables present representative quantitative data for a novel tubulin inhibitor, analogous to what would be generated for this compound.
Table 1: In Vitro Cytotoxicity (IC50) of a Novel Tubulin Inhibitor in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 15 |
| A549 | Lung Cancer | 25 |
| MCF-7 | Breast Cancer | 30 |
| HCT116 | Colon Cancer | 20 |
| PC-3 | Prostate Cancer | 40 |
Table 2: Cell Cycle Analysis of HeLa Cells Treated with a Novel Tubulin Inhibitor for 24 hours
| Treatment | Concentration (nM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | - | 60.5 ± 2.1 | 25.3 ± 1.5 | 14.2 ± 1.8 |
| Novel Tubulin Inhibitor | 10 | 25.1 ± 1.9 | 10.5 ± 1.2 | 64.4 ± 3.5 |
| Novel Tubulin Inhibitor | 50 | 15.8 ± 1.5 | 5.2 ± 0.8 | 79.0 ± 4.1 |
In Vivo Efficacy
Table 3: Anti-tumor Efficacy of a Novel Tubulin Inhibitor in a Human Tumor Xenograft Model (e.g., HCT116 in nude mice)
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1850 ± 250 | - | +5.2 |
| Novel Tubulin Inhibitor | 5 | 980 ± 180 | 47 | +1.5 |
| Novel Tubulin Inhibitor | 10 | 550 ± 120 | 70 | -2.3 |
| Positive Control (e.g., Vincristine) | 1 | 650 ± 150 | 65 | -4.8 |
Pharmacokinetics
Table 4: Representative Pharmacokinetic Parameters of a Novel Tubulin Inhibitor in Rats Following a Single Intravenous (IV) Dose of 5 mg/kg
| Parameter | Unit | Value |
| Cmax | ng/mL | 1500 |
| T½ | h | 2.5 |
| AUC(0-t) | ng·h/mL | 3500 |
| CL | L/h/kg | 1.4 |
| Vd | L/kg | 5.0 |
Experimental Protocols
In Vitro Assays
1. Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.
-
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound
-
96-well microplate, UV-transparent
-
Temperature-controlled spectrophotometer
-
-
Procedure:
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer on ice.
-
Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.
-
In a pre-warmed 96-well plate at 37°C, add various concentrations of this compound or vehicle control.
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance correlates with tubulin polymerization.[5]
-
2. Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining.
-
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
PI staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization, collect the supernatant containing any floating cells, and combine them.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.[6]
-
Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[7]
-
Incubate the fixed cells at -20°C for at least 2 hours.[7]
-
Wash the cells with PBS and resuspend the pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[7]
-
Analyze the samples on a flow cytometer. Gate on single cells and analyze the DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.[7]
-
In Vivo Xenograft Study
This protocol describes the establishment of a human tumor xenograft model in immunocompromised mice to evaluate the anti-tumor efficacy of this compound.
-
Materials:
-
Human cancer cell line (e.g., HCT116)
-
6-8 week old female athymic nude mice
-
Matrigel (optional)
-
This compound
-
Vehicle for formulation (e.g., 5% DMSO, 30% PEG300, 65% saline)[5]
-
Calipers
-
-
Procedure:
-
Animal Acclimatization: House mice in a pathogen-free environment for at least one week before the experiment.[5]
-
Cell Preparation: Culture cancer cells in appropriate media. Harvest cells during the exponential growth phase and resuspend them in serum-free medium or a 1:1 mixture of medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[5]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days. Calculate tumor volume using the formula: V = (L x W²) / 2.[5]
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[5]
-
Drug Formulation and Administration: Prepare this compound in a suitable vehicle. As a vinca alkaloid derivative, administration should be via intravenous infusion. The formulation should be prepared fresh daily.
-
Treatment Schedule: Administer the drug according to the planned dosing schedule (e.g., once daily, every other day) for a specified period (e.g., 21 days). The vehicle control group should receive the same volume of the vehicle.
-
Efficacy and Toxicity Assessment: Continue to measure tumor volume and monitor the body weight of each animal twice a week as an indicator of systemic toxicity.[5]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Record the final tumor weight. A portion of the tumor can be fixed in formalin for immunohistochemistry or snap-frozen for other analyses.[3]
-
Pharmacokinetic Study
This protocol outlines a basic pharmacokinetic study in rats to determine the plasma concentration-time profile of this compound.
-
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Formulation vehicle
-
Syringes and needles for dosing and blood collection
-
EDTA-coated microcentrifuge tubes
-
Centrifuge
-
LC-MS/MS system for bioanalysis
-
-
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize rats for one week. Fast the animals overnight before dosing, with free access to water.
-
Dosing: Administer a single intravenous dose of this compound via the tail vein.
-
Blood Sampling: Collect serial blood samples (approximately 100-200 µL) from the saphenous or jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[8]
-
Plasma Preparation: Collect blood into EDTA-coated tubes, and centrifuge at 4°C to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters such as Cmax, T½, AUC, clearance (CL), and volume of distribution (Vd).
-
Immunohistochemistry (IHC) for Proliferation and Apoptosis Markers
This protocol is for the detection of Ki-67 (a proliferation marker) and cleaved caspase-3 (an apoptosis marker) in tumor tissues.
-
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibodies: anti-Ki-67 and anti-cleaved caspase-3
-
HRP-conjugated secondary antibody
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
-
-
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval in citrate buffer.
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.[9]
-
Blocking: Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary antibodies (anti-Ki-67 or anti-cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the DAB substrate and monitor for color development.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.
-
Analysis: Examine the slides under a microscope and quantify the percentage of Ki-67-positive cells and the density of cleaved caspase-3-positive cells.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the preclinical evaluation of this compound in animal models. By employing these standardized methodologies, researchers can obtain robust and reproducible data on the in vitro and in vivo efficacy, mechanism of action, and pharmacokinetic properties of this promising anti-cancer agent. This information is critical for advancing the development of this compound towards clinical applications.
References
- 1. medkoo.com [medkoo.com]
- 2. Drug Delivery Systems and Combination Therapy by Using Vinca Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sysy-histosure.com [sysy-histosure.com]
Application Notes and Protocols for Cell Cycle Analysis with ALB-109564 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALB-109564 hydrochloride is a potent, semi-synthetic derivative of the vinca alkaloid vinblastine.[1] As a tubulin inhibitor, it disrupts the formation of microtubules, which are essential components of the mitotic spindle. This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing cytotoxicity in proliferating cancer cells.[1][2] These application notes provide detailed protocols for analyzing the effects of this compound on the cell cycle, including assessing cell viability, determining cell cycle distribution, and analyzing the expression of key cell cycle regulatory proteins.
Mechanism of Action: this compound binds to tubulin monomers, inhibiting their polymerization into microtubules.[1] This interference with microtubule dynamics disrupts the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis. Consequently, cells are unable to progress through the M phase, leading to a G2/M arrest and subsequent apoptotic cell death.[1]
Data Presentation
Note: The following tables present hypothetical data for illustrative purposes to guide researchers on expected outcomes when analyzing the effects of this compound. Actual results will vary depending on the cell line, experimental conditions, and other factors.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) |
| HeLa | Cervical Cancer | 48 | 15.2 |
| A549 | Lung Carcinoma | 48 | 25.8 |
| MCF-7 | Breast Cancer | 48 | 18.5 |
| HCT116 | Colon Cancer | 48 | 21.3 |
Table 2: Hypothetical Effect of this compound on Cell Cycle Distribution in HeLa Cells (48-hour treatment)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control (DMSO) | 55.3 ± 3.1 | 25.1 ± 2.5 | 18.2 ± 1.9 | 1.4 ± 0.3 |
| ALB-109564 HCl (10 nM) | 48.7 ± 2.8 | 15.4 ± 1.8 | 34.5 ± 3.5 | 1.4 ± 0.4 |
| ALB-109564 HCl (20 nM) | 35.1 ± 3.3 | 8.2 ± 1.1 | 55.3 ± 4.1 | 1.4 ± 0.5 |
| ALB-109564 HCl (50 nM) | 20.5 ± 2.1 | 4.5 ± 0.8 | 72.8 ± 5.2 | 2.2 ± 0.6 |
Table 3: Hypothetical Relative Protein Expression of Cyclin D1 and CDK4 in HeLa Cells Treated with this compound (48-hour treatment)
| Treatment | Cyclin D1 (Relative Expression) | CDK4 (Relative Expression) |
| Vehicle Control (DMSO) | 1.00 | 1.00 |
| ALB-109564 HCl (20 nM) | 0.45 ± 0.05 | 0.98 ± 0.07 |
Mandatory Visualizations
Caption: Mechanism of action of this compound on the cell cycle.
Caption: General experimental workflow for cell cycle analysis.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.[2][3][4][5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the drug concentration to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.[6][7][8][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram.
Protocol 3: Western Blot Analysis of Cyclin D1 and CDK4
This protocol is used to determine the protein expression levels of key cell cycle regulators.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Cyclin D1, anti-CDK4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin D1, CDK4, and a loading control (e.g., β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Over‐expression of cyclin D1 regulates Cdk4 protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ALB-109564 (hydrochloride) | CMD Biosceinces [cmdbioscience.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: High-Pressure Liquid Chromatography for the Analysis of ALB-109564 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
ALB-109564 hydrochloride, also known as 12'-Methylthiovinblastine hydrochloride, is a potent tubulin inhibitor investigated for its cytotoxic properties in cancer therapy.[1][2][3] As with any pharmaceutical compound, ensuring its purity, stability, and accurate quantification is critical during drug development and quality control processes. High-Pressure Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of drug substances and their impurities.[4][5]
This application note provides a detailed protocol for the analysis of this compound using a reverse-phase HPLC method. The described methodology is designed to be a starting point for researchers and can be further optimized based on specific instrumentation and analytical requirements. A study on the isolation and identification of impurities in the ALB-109564(a) drug substance has highlighted the utility of HPLC in its analysis.[6] One identified degradant is the result of the hydrolysis of a methyl ester, indicating the importance of monitoring the compound's stability.[6]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm syringe filters
Instrumentation
-
HPLC system with a quaternary pump, autosampler, and column thermostat
-
UV-Vis or Diode Array Detector (DAD)
-
Chromatography data acquisition and processing software
-
Analytical balance
-
pH meter
Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below. These parameters should serve as a robust starting point for method development and validation.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 10 mM Ammonium acetate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | 30% B to 70% B over 15 minutes; then hold at 70% B for 5 minutes; return to 30% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions
Mobile Phase Preparation:
-
Mobile Phase A: Dissolve the appropriate amount of ammonium acetate in deionized water to make a 10 mM solution. Adjust the pH to approximately 3.5 with formic acid. Filter through a 0.45 µm filter.
-
Mobile Phase B: Add 1 mL of formic acid to 1 L of acetonitrile.
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation:
-
Accurately weigh the sample containing this compound and dissolve it in a known volume of 50:50 acetonitrile/water to obtain a theoretical concentration within the calibration range.
-
Vortex the sample to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial before injection.
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ALB-109564 (hydrochloride) | Ontology Online [ontologyonline.org]
- 3. ALB-109564 (hydrochloride) | DOR BioPharma, Inc. [dorbiopharma.com]
- 4. bjbms.org [bjbms.org]
- 5. High perfomance liquid chromatography in pharmaceutical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and identification of five impurities of ALB 109564(a) drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Characterization and Quantification of ALB-109564 Hydrochloride
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ALB-109564 hydrochloride is a synthetic analog of vinblastine, a potent anti-mitotic agent used in cancer chemotherapy.[1] As a tubulin inhibitor, ALB-109564 disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The development and quality control of such therapeutic candidates necessitate robust and sensitive analytical methods to determine their identity, purity, and pharmacokinetic properties. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the definitive characterization and quantification of drug compounds and their metabolites.[2][3] This application note provides a detailed protocol for the analysis of this compound using LC-MS/MS, outlining sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Sample Preparation
A stock solution of this compound should be prepared in a suitable solvent such as methanol or DMSO at a concentration of 1 mg/mL. Working solutions for calibration curves and quality control samples can be prepared by serial dilution of the stock solution in the appropriate matrix (e.g., plasma, cell lysate, or formulation buffer).
Protocol for Plasma Samples:
-
To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of ALB-109564 or a structurally similar compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is critical for resolving ALB-109564 from potential impurities and matrix components. A reverse-phase C18 column is well-suited for this purpose.
| Parameter | Condition |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
Mass Spectrometry
Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification. Electrospray ionization (ESI) in positive ion mode is typically effective for vinca alkaloids.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 2 |
Data Presentation
Quantitative analysis of this compound relies on monitoring specific precursor-to-product ion transitions. The following table outlines hypothetical yet representative MRM transitions for ALB-109564, based on its classification as a vinblastine analog.
Table 2: Hypothetical MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| ALB-109564 | 825.4 | 765.3 | 35 | 100 |
| ALB-109564 | 825.4 | 355.2 | 45 | 100 |
| Internal Std | 829.4 | 769.3 | 35 | 100 |
Mandatory Visualizations
Caption: LC-MS/MS Workflow for ALB-109564 Analysis.
References
- 1. Determination of vinca alkaloids in human plasma by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Rapid identification of vinca alkaloids by direct-injection electrospray ionisation tandem mass spectrometry and confirmation by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ALB-109564 Hydrochloride in Drug Development
Note to the Researcher: Publicly available information on the drug development studies of ALB-109564 hydrochloride is limited. The following application notes and protocols are based on its established mechanism of action as a tubulin inhibitor and general practices in preclinical drug development. Specific quantitative data and detailed proprietary protocols are not available in the public domain.
Introduction
This compound, also known as 12'-Methylthiovinblastine hydrochloride, is a synthetic cytotoxic agent that functions as a tubulin inhibitor.[1][2][3] As a derivative of the vinca alkaloid vinblastine, it is designed to disrupt the formation and function of microtubules, which are essential components of the cytoskeleton involved in cell division (mitosis), intracellular transport, and maintenance of cell structure.[4] By interfering with microtubule dynamics, this compound induces cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for anticancer therapy.
Mechanism of Action
This compound exerts its cytotoxic effects by binding to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules. The disruption of microtubule formation and function leads to a cascade of cellular events, ultimately culminating in apoptotic cell death.
The proposed mechanism of action is visualized in the following signaling pathway diagram:
Caption: Mechanism of action of this compound.
Preclinical Development Stage
Analysis of the available literature suggests that this compound is in the early stages of drug development. A study published in the Journal of Pharmaceutical and Biomedical Analysis focused on the isolation and identification of five impurities in the ALB-109564(a) drug substance during synthesis scale-up.[4] This type of analysis is a critical component of the Chemistry, Manufacturing, and Controls (CMC) process in preclinical development, aimed at ensuring the purity, stability, and safety of the active pharmaceutical ingredient (API). The identification of a degradant resulting from hydrolysis of a methyl ester highlights the importance of proper handling and storage conditions for the compound.[4]
Experimental Protocols
The following are generalized protocols that can be adapted for the preclinical evaluation of this compound.
In Vitro Cell Proliferation Assay
This protocol outlines a method to determine the cytotoxic effects of this compound on a panel of cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, PrestoBlue™)
-
Microplate reader
Workflow:
Caption: Workflow for in vitro cell proliferation assay.
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the wells and add the drug dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is for investigating the effect of this compound on cell cycle progression.
Objective: To determine if this compound induces cell cycle arrest.
Materials:
-
Cancer cell lines
-
This compound
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Quantitative Data Summary
As no specific quantitative data from drug development studies of this compound is publicly available, the following table is a template for how such data would be presented.
| Cell Line | IC50 (nM) | Cell Cycle Arrest Phase | Apoptosis Induction (% of cells) |
| e.g., HeLa | Data not available | Data not available | Data not available |
| e.g., MCF-7 | Data not available | Data not available | Data not available |
| e.g., A549 | Data not available | Data not available | Data not available |
Conclusion
This compound is a promising preclinical candidate that targets a clinically validated pathway in oncology. The provided general protocols serve as a starting point for researchers to investigate its efficacy and mechanism of action in various cancer models. Further studies are required to establish a comprehensive profile of its pharmacological and toxicological properties to support its potential advancement into clinical trials. Researchers should consult proprietary documentation for detailed handling, storage, and safety information.
References
Troubleshooting & Optimization
ALB-109564 hydrochloride stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with ALB-109564 hydrochloride. Below you will find frequently asked questions (FAQs) and troubleshooting guidance to ensure the stability and integrity of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: For long-term storage, it is recommended to store solid this compound at -20°C. For short-term storage, room temperature may be acceptable, but always refer to the Certificate of Analysis (CofA) provided by the supplier for specific recommendations. The compound is a crystalline solid.[1]
Q2: How should I store solutions of this compound?
A2: Solutions of this compound should be prepared fresh for immediate use. If short-term storage is necessary, it is advisable to store aliquots at -20°C or colder to minimize degradation. Avoid repeated freeze-thaw cycles.
Q3: What is the primary degradation pathway for this compound?
A3: The primary known degradation pathway for this compound is the hydrolysis of the methyl ester within the indoline moiety, resulting in the formation of the corresponding free acid.[2] This degradation has been observed in accelerated stability studies.
Q4: What are the signs of degradation I should look for?
A4: Degradation may not be visually apparent. The most reliable method to assess the purity and degradation of this compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Q5: What solvents are recommended for reconstituting this compound?
A5: The solubility of this compound in common laboratory solvents is not extensively published. However, for in vitro experiments, it is common to first dissolve the compound in a small amount of an organic solvent like DMSO, followed by dilution in an aqueous buffer or cell culture medium.
Q6: Are there any known incompatibilities for this compound?
A6: Yes, this compound is incompatible with reducing agents, bases, and aluminum or aluminum alloys.[1] Contact with these materials should be avoided.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | 1. Review storage conditions of both solid compound and solutions. 2. Prepare fresh solutions for each experiment. 3. Verify the purity of the compound using a suitable analytical method like HPLC. |
| Precipitation in stock solution | Poor solubility or supersaturation in the chosen solvent. | 1. Gently warm the solution to aid dissolution. 2. Sonicate the solution. 3. If precipitation persists, consider preparing a more dilute stock solution. |
| Loss of biological activity | Degradation of the compound. | 1. Confirm the compound has not been exposed to incompatible materials (e.g., bases, strong reducing agents). 2. Ensure the pH of your experimental buffer is compatible with the compound's stability. |
Stability and Storage Summary
| Parameter | Solid Form | In Solution |
| Long-term Storage | -20°C | -20°C or colder (prepare fresh is best) |
| Short-term Storage | Room Temperature (refer to CofA) | 2-8°C (for a very limited time) |
| Known Degradation | Hydrolysis of the methyl ester.[2] | Accelerated in aqueous solutions. |
| Incompatibilities | Reducing agents, bases, aluminum/aluminum alloys.[1] | Basic buffers, reducing agents. |
Experimental Protocols
Protocol for Reconstitution of this compound
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the desired volume of an appropriate solvent (e.g., DMSO) to the vial to achieve the target stock concentration.
-
Dissolution: Gently vortex or sonicate the vial until the compound is fully dissolved.
-
Aqueous Dilution (if required): For cell-based assays, further dilute the stock solution in your cell culture medium or experimental buffer to the final working concentration immediately before use.
General Protocol for a Stability Study
This is a general workflow for assessing the stability of a research compound.
-
Initial Analysis: Characterize the initial purity and concentration of the this compound stock solution using a validated, stability-indicating HPLC method.
-
Sample Storage: Aliquot the stock solution into separate vials and store them under various conditions (e.g., 4°C, room temperature, 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 0, 24, 48, 72 hours), retrieve a vial from each storage condition.
-
HPLC Analysis: Analyze the samples by HPLC to determine the remaining concentration of the parent compound and identify any degradation products.
-
Data Evaluation: Calculate the percentage of the compound remaining at each time point and storage condition to determine its stability profile.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Hydrolysis degradation pathway of ALB-109564.
Caption: General workflow for an in-solution stability assessment.
References
Identifying impurities in ALB-109564 hydrochloride samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ALB-109564 hydrochloride. The information provided is intended to assist in the identification and characterization of potential impurities in drug samples.
Frequently Asked Questions (FAQs)
Q1: What are the known impurities associated with this compound?
A1: Five impurities have been identified in ALB-109564(a) drug substance.[1] Four of these are low-level, process-related impurities that arise during synthesis and scale-up. The fifth impurity is a degradation product, specifically the free acid formed by the hydrolysis of the methyl ester in the indoline moiety of ALB-109564(a).[1] The characterization of these impurities has led to modifications in the manufacturing and handling processes to minimize their presence.[1]
Q2: What methods are recommended for detecting impurities in this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for the detection and characterization of impurities. The primary techniques used in the initial identification of impurities were High-Pressure Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Q3: My analytical results show an unexpected peak. How can I determine if it is an impurity?
A3: An unexpected peak in your analytical run, such as in an HPLC chromatogram, could indicate the presence of an impurity. To investigate this, you should:
-
Verify System Suitability: Ensure your analytical system is performing correctly by checking system suitability parameters (e.g., peak resolution, tailing factor, and reproducibility).
-
Spike with a Reference Standard: If a reference standard for the suspected impurity is available, spiking your sample with a small amount should result in a proportional increase in the area of the unexpected peak, confirming its identity.
-
Stress Studies: Subjecting a pure sample of this compound to stress conditions (e.g., acid, base, heat, light, oxidation) can help to intentionally generate degradation products. If the unexpected peak appears or increases under these conditions, it is likely a degradant. The known hydrolysis product (free acid) was identified through an accelerated stability study.[1]
-
Mass Spectrometry (MS) Analysis: Coupling your HPLC system to a mass spectrometer (LC-MS) can provide mass-to-charge ratio (m/z) information for the unexpected peak, which is crucial for preliminary identification and can help in proposing a chemical structure.
-
Fraction Collection and NMR: If the impurity is present at a sufficient level, you can isolate the peak by preparative HPLC and subject the collected fraction to NMR analysis for definitive structural elucidation.
Q4: How can the formation of the hydrolytic degradant be minimized?
A4: The primary hydrolytic degradant is the free acid resulting from the hydrolysis of a methyl ester.[1] To minimize its formation, it is crucial to control the handling and storage of the drug substance.[1] This includes:
-
Storage Conditions: Store this compound in a cool, dry place, protected from moisture.
-
pH Control: Avoid exposure to basic or highly acidic conditions, as these can catalyze hydrolysis. When preparing solutions, use buffered systems where appropriate.
Impurity Summary
| Impurity Type | Origin | Method of Detection |
| Process-Related Impurities (4) | Synthesis and scale-up | HPLC, MS, NMR |
| Degradation Product (Free Acid) | Hydrolysis of methyl ester | HPLC, MS, NMR |
Experimental Protocols
1. High-Pressure Liquid Chromatography (HPLC) for Impurity Profiling
This is a general-purpose HPLC method for the separation of ALB-109564 and its potential impurities. The exact parameters may require optimization for your specific instrumentation and sample matrix.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
2. Mass Spectrometry (MS) for Impurity Identification
For structural elucidation, couple the HPLC system to a mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) for accurate mass measurements.
-
Scan Range: m/z 100 - 1500
-
Data Analysis: Compare the accurate mass of the parent ion of the impurity with the theoretical mass of potential structures. Fragment analysis (MS/MS) can provide further structural information.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure
For definitive structural confirmation, isolated impurities can be analyzed by NMR.
-
Solvent: Deuterated methanol (CD3OD) or deuterated dimethyl sulfoxide (DMSO-d6)
-
Experiments:
-
¹H NMR for proton environment analysis.
-
¹³C NMR for carbon skeleton analysis.
-
2D NMR (e.g., COSY, HSQC, HMBC) to establish connectivity between atoms.
-
Visual Guides
Caption: Workflow for the identification and structural elucidation of unknown impurities.
References
Technical Support Center: Minimizing Degradation of ALB-109564 Hydrochloride in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of ALB-109564 hydrochloride in solution, ensuring the integrity and reliability of experimental results.
Troubleshooting Guide: Loss of this compound Activity
This guide addresses common issues that may indicate degradation of this compound during your experiments.
Issue 1: Diminished or Inconsistent Inhibitory Effect in Assays
-
Possible Cause: Degradation of this compound in the stock solution or working solution. A known degradation pathway for ALB-109564 is the hydrolysis of the methyl ester on the indoline moiety, forming an inactive free acid degradant.[1]
-
Troubleshooting Steps:
-
Assess Stock Solution Integrity:
-
Analytical Verification: The most definitive method to check for degradation is to analyze the stock solution using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] A reduced peak for the parent compound and the appearance of a new peak corresponding to the hydrolyzed free acid would confirm degradation.[1]
-
Fresh Stock Preparation: If analytical verification is not possible, prepare a fresh stock solution from solid this compound. Ensure the solid compound has been stored correctly in a cool, dry place.
-
-
Evaluate Working Solution Stability:
-
Prepare Freshly: Always prepare working solutions fresh for each experiment from a validated stock solution.[3]
-
Incubation Stability: If your experiment involves long incubation times at physiological temperatures (e.g., 37°C), consider the stability of this compound in your experimental medium. You can assess this by pre-incubating the compound in the medium for the duration of your experiment and then testing its activity.[3]
-
-
Issue 2: Cloudiness or Precipitation in Solution
-
Possible Cause: Poor solubility or precipitation of this compound, which can be exacerbated by improper solvent choice or repeated freeze-thaw cycles.[3][4]
-
Troubleshooting Steps:
-
Solvent Consideration:
-
Stock Solutions: Use a high-quality, anhydrous aprotic solvent such as Dimethyl sulfoxide (DMSO) for preparing high-concentration stock solutions.[3]
-
Aqueous Solutions: When diluting into aqueous buffers, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid precipitation.[3]
-
-
Handling Practices:
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary known degradation pathway for ALB-109564 is the hydrolysis of the methyl ester within the indoline moiety, which results in the formation of the corresponding free acid.[1] This hydrolysis can be catalyzed by aqueous environments, especially under non-neutral pH conditions.
Q2: What are the optimal storage conditions for this compound?
A2:
-
Solid Compound: Store the solid powder at -20°C for long-term stability, protected from moisture.[3]
-
Stock Solutions: Prepare stock solutions in an anhydrous aprotic solvent like DMSO. Aliquot into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[2][4] Protect solutions from light by using amber vials or by wrapping them in foil.[2][3]
Q3: How do factors like pH and temperature affect the stability of this compound in solution?
A3:
-
pH: The stability of this compound can be pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the methyl ester.[3] It is advisable to maintain the pH of aqueous solutions within a stable range, typically near neutral (pH 4-8), unless the experimental protocol requires otherwise.[3][5]
-
Temperature: Higher temperatures accelerate chemical reactions, including hydrolysis.[3][6] Therefore, it is crucial to store stock solutions at low temperatures and to minimize the time working solutions are kept at room temperature or elevated experimental temperatures.
Q4: Can I use aqueous buffers to prepare stock solutions of this compound?
A4: It is not recommended to prepare high-concentration stock solutions for long-term storage in aqueous buffers due to the risk of hydrolysis.[3][6] Stock solutions should be prepared in an anhydrous aprotic solvent like DMSO. Aqueous working solutions should be prepared fresh from the DMSO stock immediately before use.
Data Presentation: Factors Influencing this compound Stability
| Factor | Condition | Potential Effect on Stability | Mitigation Strategy |
| Temperature | Elevated (e.g., 37°C or room temp) | Increased rate of hydrolysis of the methyl ester.[3][5] | Store stock solutions at -20°C or -80°C. Prepare working solutions fresh for each experiment.[3] |
| pH | Highly acidic or alkaline | Catalysis of hydrolytic degradation of the methyl ester.[3] | Maintain the pH of the solution within a range where the compound is stable (typically pH 4-8).[3][5] |
| Solvent | Aqueous buffers | Can lead to hydrolysis of the methyl ester.[3][6] | Prepare fresh aqueous dilutions for each experiment. For long-term storage, use a non-aqueous, aprotic solvent like DMSO.[3] |
| Light | Exposure to UV or ambient light | Potential for photolytic degradation.[3] | Store solutions in amber vials or wrap vials in aluminum foil. Avoid prolonged exposure to direct light.[2][3] |
| Freeze-Thaw Cycles | Repeated freezing and thawing | Can cause precipitation and degradation.[3][4] | Aliquot stock solutions into single-use volumes.[3] |
| Oxygen | Exposure to air | Potential for oxidation of susceptible functional groups. | For highly sensitive compounds, consider storing under an inert gas like argon or nitrogen.[7] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Aqueous Buffer using HPLC
This protocol provides a framework for evaluating the stability of this compound in a specific aqueous solution over time.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
-
Incubation:
-
Divide the 100 µM solution into several aliquots in amber vials.
-
Incubate the vials at the desired temperature (e.g., room temperature or 37°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot.
-
Immediately analyze the sample by HPLC.
-
-
HPLC Analysis:
-
Use a suitable C18 column.
-
Employ a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Monitor the elution profile using a UV detector at a wavelength appropriate for this compound.
-
-
Data Analysis:
-
Measure the peak area of the parent this compound at each time point.
-
Calculate the percentage of the remaining compound at each time point relative to the 0-hour time point.
-
The appearance of a new, more polar peak may indicate the formation of the free acid degradant.
-
Visualizations
Caption: Troubleshooting workflow for loss of ALB-109564 activity.
Caption: Inhibition of tubulin polymerization by ALB-109564.
Caption: Workflow for assessing ALB-109564 stability via HPLC.
References
- 1. Isolation and identification of five impurities of ALB 109564(a) drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 6. qbdgroup.com [qbdgroup.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: ALB-109564 Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of ALB-109564 hydrochloride. Given the limited publicly available data on the specific off-target profile of this compound, this resource offers troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to help you characterize its selectivity and interpret your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and off-target effects of this compound?
Q2: My cells treated with ALB-109564 show a phenotype inconsistent with tubulin inhibition. How can I determine if this is an off-target effect?
If you observe unexpected cellular responses, it is crucial to systematically investigate potential off-target activities. A multi-pronged approach is recommended:
-
Confirm On-Target Engagement: First, verify that ALB-109564 is engaging with its intended target, tubulin, in your experimental system. This can be assessed through techniques like immunofluorescence to observe microtubule disruption or cell cycle analysis to confirm mitotic arrest.
-
Hypothesize Potential Off-Targets: Review the literature for similar chemical scaffolds or phenotypic outcomes to hypothesize potential off-target protein families (e.g., specific kinase families, GPCRs).
-
Broad Kinase Profiling: Since many small molecule inhibitors exhibit off-target kinase activity, a broad kinase screen is a valuable step to identify unintended enzymatic inhibition.
-
Cellular Thermal Shift Assay (CETSA): This technique can identify direct binding of ALB-109564 to proteins within intact cells, providing evidence of target engagement and potential off-targets in a physiological context.
Q3: How can I select the appropriate concentration of this compound for my experiments to minimize off-target effects?
To minimize off-target effects, it is recommended to use the lowest concentration of the compound that elicits the desired on-target phenotype. A dose-response experiment is critical. You should determine the IC50 (half-maximal inhibitory concentration) for its on-target effect (e.g., inhibition of cell proliferation) and use concentrations at or near this value. Be aware that off-target effects are often observed at higher concentrations.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cell-based assays.
-
Possible Cause 1: Compound Stability and Handling.
-
Troubleshooting: Ensure that this compound is properly stored and handled. Prepare fresh stock solutions and dilute to the final working concentration immediately before use. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Cell Line Variability.
-
Troubleshooting: Different cell lines may have varying expression levels of on- and off-target proteins. Confirm the phenotype in multiple cell lines. Perform quality control on your cell lines, including mycoplasma testing and authentication.
-
-
Possible Cause 3: Off-Target Effects at High Concentrations.
-
Troubleshooting: Perform a dose-response curve to determine the optimal concentration range. If using high concentrations, consider that observed effects may be due to off-target activities.
-
Issue 2: Observing unexpected changes in a specific signaling pathway.
-
Possible Cause: Off-target inhibition or activation of a kinase in the pathway.
-
Troubleshooting:
-
Use phosphoproteomics or western blotting with phospho-specific antibodies to identify which proteins in the suspected pathway are affected.
-
Perform an in vitro kinase assay with recombinant kinases from the pathway to determine if ALB-109564 directly inhibits their activity.
-
Consult a kinase selectivity profile for ALB-109564 if available, or consider running a broad kinase screen to identify potential off-target kinases.
-
-
Experimental Protocols & Data Presentation
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general framework for assessing the selectivity of this compound against a panel of purified kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.
-
Kinase Panel Selection: Choose a diverse panel of recombinant human kinases. Several commercial services offer comprehensive kinase screening.
-
Assay Performance: The assay is typically performed in a multi-well plate format. Each well contains a specific kinase, its substrate, ATP (often at a concentration near the Km for each kinase), and the test compound.
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. Common detection methods include radiometric assays (e.g., using ³²P-ATP or ³³P-ATP) or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.
-
Data Analysis: Kinase activity in the presence of the compound is compared to a vehicle control (e.g., DMSO). The results are expressed as the percentage of inhibition. For compounds showing significant inhibition, an IC50 value can be determined by fitting the dose-response data to a suitable model.
Data Presentation:
The results of a kinase selectivity screen can be summarized in the following table.
| Kinase Target | % Inhibition at 1 µM ALB-109564 | IC50 (nM) |
| Kinase A | ||
| Kinase B | ||
| Kinase C | ||
| ... |
A visual representation of the kinase selectivity can be generated as a "kinome tree" plot, where inhibited kinases are highlighted.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration or with a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures. The binding of a ligand (the compound) can stabilize the target protein, increasing its melting temperature.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Detection: Analyze the amount of the protein of interest remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding.
Data Presentation:
Summarize the CETSA results in a table.
| Protein Target | Tₘ (Vehicle) (°C) | Tₘ (ALB-109564) (°C) | ΔTₘ (°C) |
| Tubulin | |||
| Potential Off-Target X | |||
| Potential Off-Target Y |
Visualizations
Caption: Workflow for Kinase Selectivity Profiling.
Caption: Investigating an unexpected phenotype via a hypothetical signaling pathway.
Technical Support Center: Overcoming Resistance to ALB-109564 Hydrochloride
Disclaimer: As of December 2025, specific mechanisms of resistance to ALB-109564 hydrochloride have not been extensively documented in publicly available scientific literature. The following troubleshooting guide is based on established principles of resistance to other tubulin inhibitors and cytotoxic anticancer agents. This guide is intended to provide a framework for researchers to investigate and potentially overcome resistance observed in cancer cell lines during experiments with ALB-109564.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to ALB-109564. How can I confirm that this is acquired resistance?
A1: Acquired resistance is characterized by an initial sensitivity to the drug, followed by a decreased response over time. To confirm this, you should:
-
Establish a Baseline: Determine the initial half-maximal inhibitory concentration (IC50) of ALB-109564 on the parental, sensitive cell line.
-
Develop a Resistant Line: Continuously expose the parental cell line to gradually increasing concentrations of ALB-109564 over several weeks or months.
-
Compare IC50 Values: Periodically measure the IC50 of ALB-109564 on the cultured cells. A significant and persistent increase in the IC50 value compared to the parental line is a strong indicator of acquired resistance.[1][2]
Q2: What are the potential mechanisms of resistance to a tubulin inhibitor like ALB-109564?
A2: Based on known mechanisms for other tubulin-targeting agents, resistance to ALB-109564 could arise from several molecular changes:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[3]
-
Target Alteration: Mutations in the genes encoding α- or β-tubulin can alter the drug's binding site, preventing effective interaction with microtubules.[4][5] Changes in the expression of different tubulin isotypes, particularly the upregulation of βIII-tubulin, have also been linked to resistance.[5]
-
Activation of Bypass Signaling Pathways: Cancer cells may activate alternative pro-survival signaling pathways (e.g., PI3K/Akt, MAPK) to circumvent the mitotic arrest induced by ALB-109564.[6]
-
Altered Drug Metabolism: Cells might develop mechanisms to metabolize and inactivate the drug more rapidly.
-
Changes in Microtubule Dynamics: Alterations in microtubule-associated proteins (MAPs) can affect microtubule stability and reduce the drug's disruptive effects.[3]
Q3: What are the initial steps to investigate the mechanism of resistance in my cell line?
A3: A step-wise approach is recommended:
-
Confirm Resistance: Perform a cell viability assay to confirm the shift in the IC50 value.
-
Check for Drug Efflux: Use Western blot or qPCR to assess the expression of common ABC transporters (e.g., P-gp). You can also use functional assays with efflux pump inhibitors.
-
Analyze the Target: Sequence the genes for α- and β-tubulin to identify potential mutations. Analyze the expression of different tubulin isotypes via Western blot or qPCR.
-
Investigate Signaling Pathways: Use Western blot to examine the phosphorylation status (activation) of key proteins in survival pathways like Akt and ERK.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Gradual loss of ALB-109564 efficacy over time | Development of acquired resistance | 1. Perform a cell viability assay to confirm a shift in the IC50 value.2. Culture a batch of cells in a drug-free medium for several passages and then re-challenge with ALB-109564 to check for resistance stability.3. Initiate molecular analysis to identify the resistance mechanism (see Q3 above). |
| Heterogeneous response to ALB-109564 within the cell population | Emergence of a resistant subclone | 1. Perform single-cell cloning to isolate and characterize resistant and sensitive populations.2. Use fluorescence-activated cell sorting (FACS) if a marker for resistance is known. |
| No difference in tubulin sequence or expression between parental and resistant lines | Resistance is likely mediated by a non-target mechanism. | 1. Investigate drug efflux by checking ABC transporter expression.2. Analyze the activation of bypass signaling pathways (e.g., phospho-Akt, phospho-ERK). |
| Reversal of resistance with an ABC transporter inhibitor (e.g., verapamil, tariquidar) | Resistance is mediated by drug efflux. | This confirms the mechanism. Consider combination therapy strategies in your experimental model. |
Data Presentation
Table 1: Comparison of IC50 Values for ALB-109564 in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance (Resistant IC50 / Parental IC50) |
| Example Cell Line A | 15.2 ± 2.1 | 289.5 ± 25.3 | 19.0 |
| Example Cell Line B | 22.8 ± 3.5 | 410.4 ± 38.9 | 18.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Protein Expression Analysis in Parental vs. Resistant Cell Lines
| Protein Target | Parental Line (Relative Expression) | Resistant Line (Relative Expression) | Method |
| P-glycoprotein (MDR1) | 1.0 | 12.5 | Western Blot |
| βIII-Tubulin | 1.0 | 8.2 | Western Blot |
| Phospho-Akt (Ser473) | 1.0 | 6.7 | Western Blot |
| Total Akt | 1.0 | 1.1 | Western Blot |
Expression levels are normalized to a loading control (e.g., GAPDH) and then to the parental cell line.
Experimental Protocols
Protocol 1: Determining the IC50 Value using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of ALB-109564 (typically 8-10 concentrations) for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot Analysis for Protein Expression
-
Protein Extraction: Lyse the parental and resistant cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-P-gp, anti-βIII-tubulin, anti-phospho-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using image analysis software and normalize to a loading control.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Roles of β-Tubulin Mutations and Isotype Expression in Acquired Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
Navigating Experimental Variability with ALB-109564 Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with ALB-109564 hydrochloride. Inconsistent experimental outcomes can arise from a variety of factors, from compound handling and storage to the specifics of your experimental setup. This guide aims to equip you with the knowledge to identify and resolve these issues, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action for this compound?
This compound is a semi-synthetic derivative of the vinca alkaloid vinblastine.[1][2] Its primary mechanism of action is the inhibition of tubulin polymerization.[1][2] By binding to tubulin monomers, it disrupts the formation of microtubules, which are essential components of the mitotic spindle. This disruption leads to the arrest of tumor cells in the G2/M phase of the cell cycle, ultimately inducing cytotoxicity.[1][2]
2. What are the recommended storage conditions for this compound?
Proper storage is critical to maintaining the stability and activity of the compound. For short-term storage (days to weeks), it is recommended to keep the compound in a dry, dark environment at 0-4°C. For long-term storage (months to years), the compound should be stored at -20°C.[3] Stock solutions can be stored at 0-4°C for short-term use or at -20°C for longer periods.[3] While the compound is stable for several weeks at ambient temperature during shipping, prolonged exposure to higher temperatures, light, and moisture should be avoided.[3]
3. In which solvents is this compound soluble?
Troubleshooting Inconsistent Results
Inconsistent results in your experiments with this compound can be frustrating. The following sections provide a structured approach to troubleshooting common issues.
Problem 1: Lower-than-Expected or No Cellular Activity
If you observe reduced or no effect of this compound in your cellular assays, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | - Verify that the compound has been stored correctly (dry, dark, at -20°C for long-term).[3] - Prepare fresh stock solutions. Vinca alkaloids can be sensitive to prolonged storage in aqueous solutions.[4] - Consider the possibility of hydrolysis, which can lead to the formation of an inactive acid degradant.[5] |
| Incorrect Concentration | - Double-check all calculations for preparing stock and working solutions. - Ensure accurate and calibrated pipetting. - Perform a dose-response experiment to confirm the optimal concentration range for your cell line. |
| Cell Line Resistance | - Some cell lines may exhibit intrinsic or acquired resistance to anti-tubulin agents.[6] - Consider using a different cell line known to be sensitive to vinca alkaloids. - Investigate potential mechanisms of resistance, such as overexpression of drug efflux pumps (e.g., P-glycoprotein). |
| Suboptimal Assay Conditions | - Ensure that the cell density is appropriate for the duration of the experiment. - Optimize the incubation time with the compound. The effects of mitotic arrest may take several hours to become apparent. - Check for any interference of your assay reagents with the compound. |
Problem 2: High Variability Between Replicates or Experiments
High variability can obscure real biological effects. The following table outlines steps to improve consistency.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Health | - Maintain a consistent cell passage number and ensure cells are in the exponential growth phase at the start of the experiment. - Regularly check for mycoplasma contamination. - Ensure uniform cell seeding across all wells/plates. |
| Stock Solution Inhomogeneity | - Ensure the compound is fully dissolved in the solvent before making further dilutions. - Vortex stock solutions thoroughly before each use. |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques to minimize volume variations. - For multi-well plates, be mindful of potential evaporation from edge wells and consider not using them for critical measurements. |
| Compound Purity | - Be aware that impurities have been identified in ALB-109564(a) drug substance.[5] These impurities could potentially contribute to variability. - If possible, obtain a certificate of analysis for your batch of the compound to check for purity. |
Experimental Protocols
The following are detailed methodologies for key experiments commonly performed with tubulin inhibitors like this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the percentage of cells in different phases of the cell cycle, which is crucial for assessing the G2/M arrest induced by this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with different concentrations of this compound for the desired time. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cells by flow cytometry. The DNA content will be used to determine the distribution of cells in G0/G1, S, and G2/M phases.
Visualizing Key Processes
To further aid in understanding the experimental context, the following diagrams illustrate the mechanism of action and a typical experimental workflow.
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. ALB-109564 dihydrochloride | C47H62Cl2N4O9S | CID 46209467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alb-109564 | C47H60N4O9S | CID 46209468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. WO2017021981A1 - Dosage form of vinca alkaloid drug - Google Patents [patents.google.com]
- 5. Isolation and identification of five impurities of ALB 109564(a) drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
ALB-109564 hydrochloride solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ALB-109564 hydrochloride. The information is designed to address common challenges, with a focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a semi-synthetic derivative of the vinca alkaloid vinblastine.[1] It functions as a tubulin inhibitor. By binding to tubulin monomers, it inhibits the formation of microtubules, which are essential components of the mitotic spindle. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[1][2][3]
Q2: I am having trouble dissolving this compound in aqueous buffers. Is this expected?
A2: While converting a drug to its hydrochloride salt is a common strategy to enhance aqueous solubility, challenges can still arise.[4][5] The solubility of hydrochloride salts can be influenced by several factors including pH, temperature, and the presence of other ions. For complex molecules like ALB-109564, achieving a high concentration in simple aqueous buffers might be difficult.
Q3: Can the pH of my buffer affect the solubility of this compound?
A3: Yes, pH is a critical factor. For hydrochloride salts of weakly basic drugs, solubility is often highest at a lower pH.[6] However, the "common ion effect" can occur in solutions containing chloride ions (e.g., HCl buffers), potentially suppressing the dissolution of the hydrochloride salt.[7] It is advisable to test a range of pH values to determine the optimal conditions for your experiment.
Q4: Are there alternative solvents I can use to prepare a stock solution of this compound?
A4: For compounds with limited aqueous solubility, it is common practice to first prepare a concentrated stock solution in an organic solvent.[8] For cell culture experiments, dimethyl sulfoxide (DMSO) is a frequently used co-solvent. However, it is crucial to keep the final concentration of DMSO in your cell culture medium low (typically below 0.5%) to avoid cellular toxicity.[8]
Troubleshooting Guide: Solubility Issues
If you are encountering difficulties in dissolving this compound, please refer to the following troubleshooting guide.
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in aqueous buffer. | Insufficient solubility in the chosen buffer system. | Prepare a high-concentration stock solution in an organic solvent such as DMSO. Serially dilute the stock solution into your aqueous experimental medium. Ensure the final organic solvent concentration is compatible with your assay. |
| Precipitate forms after adding the compound to the medium. | The compound has precipitated out of solution upon dilution. | Decrease the final concentration of the compound in the aqueous medium. Alternatively, try a different aqueous buffer or adjust the pH. Gentle warming and sonication may also help to redissolve the precipitate, but stability under these conditions should be verified. |
| Solubility seems to vary between batches. | The compound may exist in different polymorphic or hydrated forms, which can affect solubility. | Ensure consistent storage conditions for the compound (e.g., dry, dark, and at the recommended temperature). If you suspect polymorphism, analytical techniques such as X-ray powder diffraction (XRPD) may be required for characterization. |
| Dissolution is very slow. | Insufficient agitation or surface area. | Increase the rate of agitation (stirring or vortexing). Gentle warming of the solution can also increase the rate of dissolution, but be cautious of potential degradation of the compound at elevated temperatures. |
Experimental Protocols
Protocol for Stock Solution Preparation
This protocol provides a general guideline for preparing a stock solution of this compound.
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, gentle warming (e.g., 37°C) or sonication in a water bath for 5-10 minutes can be applied. Visually inspect the solution to ensure there are no undissolved particles.
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with the chosen solvent.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage, protected from light.
General Protocol for Assessing Aqueous Solubility
This protocol can be used to estimate the solubility of this compound in a specific aqueous buffer.
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., room temperature or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]
-
Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the undissolved compound.
-
Sample Collection and Dilution: Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with the same buffer to a concentration within the linear range of your analytical method.
-
Quantification: Determine the concentration of this compound in the diluted supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified signaling pathway for this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ALB-109564 (hydrochloride) | DOR BioPharma, Inc. [dorbiopharma.com]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bjcardio.co.uk [bjcardio.co.uk]
- 6. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjpdft.com [rjpdft.com]
- 8. benchchem.com [benchchem.com]
Impact of hydrolysis on ALB-109564 hydrochloride activity
This technical support center is designed for researchers, scientists, and drug development professionals using ALB-109564 hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues during your experiments, with a focus on the impact of hydrolysis on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as 12'-Methylthiovinblastine hydrochloride, is a potent tubulin inhibitor. As a vinca alkaloid derivative, it functions as a cytotoxic agent by binding to β-tubulin and disrupting microtubule dynamics. This interference with the polymerization of microtubules leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.[1][2][3]
Q2: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results can arise from several factors, but a primary suspect is the chemical stability of the compound, particularly its susceptibility to hydrolysis. Vinca alkaloids are known to be most stable in a slightly acidic pH range (e.g., 4.5-5.5) and can degrade at neutral or alkaline pH.[4] Other common causes of variability include inaccurate pipetting, variations in cell seeding density, and improper storage of the compound.
Q3: How does hydrolysis affect the activity of this compound?
Hydrolysis can modify the chemical structure of ALB-109564, leading to the formation of degradation products. These degradants may have a reduced affinity for tubulin, resulting in a significant decrease in cytotoxic activity. For instance, studies on related vinca alkaloids like vincristine have shown that degradation, often initiated by changes in pH, leads to a loss of potency.[4][5] It is crucial to ensure the integrity of the compound in your experimental setup to obtain reliable and reproducible data.
Q4: What are the optimal storage and handling conditions for this compound?
To minimize degradation from hydrolysis and other factors, it is recommended to:
-
Storage: Store the solid compound at -20°C. For solutions, prepare a concentrated stock in an appropriate solvent (e.g., DMSO) and store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Handling: When preparing working solutions in aqueous buffers or cell culture media, it is advisable to use a slightly acidic buffer if compatible with your experimental system. Prepare fresh dilutions for each experiment and use them promptly.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound, with a focus on hydrolysis-related issues.
| Problem | Possible Cause | Suggested Solution |
| Reduced or no cytotoxic effect observed. | 1. Compound Degradation: The compound may have hydrolyzed in the aqueous assay medium, especially if the pH is neutral or alkaline.[4] 2. Inactive Compound: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | 1. pH Optimization: If your assay allows, use a buffer with a slightly acidic pH (around 5.0-6.0). Prepare fresh working solutions immediately before use. 2. Fresh Stock: Prepare a fresh stock solution of this compound. Perform a quality control check using a sensitive cell line. |
| High variability between experimental replicates. | 1. Inconsistent Hydrolysis: The rate of hydrolysis may vary between wells due to slight differences in pH or incubation time before analysis. 2. Pipetting Inaccuracy: Small errors in pipetting can lead to significant variations in the final compound concentration. 3. "Edge Effect": Wells on the periphery of microplates are prone to evaporation, which can alter compound concentration. | 1. Standardize Timing: Ensure that the time between adding the compound and performing the assay is consistent for all plates and replicates. 2. Use Master Mix: Prepare a master mix of the diluted compound to add to all relevant wells to minimize pipetting errors. 3. Mitigate Edge Effect: Avoid using the outermost wells of the plate for experimental samples; instead, fill them with a sterile medium or PBS. |
| Precipitation of the compound in the assay medium. | 1. Poor Solubility: The hydrochloride salt may have limited solubility in neutral or alkaline aqueous solutions. 2. Degradation Products: Hydrolytic degradation products may be less soluble than the parent compound.[4] | 1. Check Solubility: Before the experiment, visually inspect the solubility of ALB-109564 at the working concentration in your specific medium. 2. pH Adjustment: A slightly more acidic medium may improve solubility. 3. Fresh Preparation: Use freshly prepared solutions to minimize the formation of insoluble degradants. |
Impact of Hydrolysis on Biological Activity (Hypothetical Data)
The following table illustrates the potential impact of hydrolysis on the efficacy of this compound. This data is synthesized based on the known behavior of vinca alkaloids and is for illustrative purposes.
| pH of Medium | Incubation Time at 37°C (hours) | Remaining Active Compound (%) | IC50 in HeLa Cells (nM) |
| 5.0 | 24 | 98% | 15 |
| 7.4 | 24 | 75% | 60 |
| 8.0 | 24 | 40% | 250 |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study of this compound
Objective: To assess the stability of this compound under acidic, neutral, and basic conditions and to quantify the remaining active compound over time.
Methodology:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a series of aqueous buffers at different pH values (e.g., pH 4.0, pH 7.4, and pH 9.0).
-
Dilute the stock solution into each buffer to a final concentration of 10 µM.
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 0, 2, 6, 12, and 24 hours), take an aliquot from each solution.
-
Immediately analyze the samples using a stability-indicating HPLC method to quantify the concentration of the intact this compound.
-
Plot the percentage of the remaining compound against time for each pH condition to determine the degradation kinetics.
Protocol 2: In Vitro Tubulin Polymerization Assay
Objective: To measure the inhibitory effect of this compound on the polymerization of purified tubulin.
Methodology:
-
Reagent Preparation:
-
Resuspend lyophilized tubulin (>99% pure) in an ice-cold polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8) to a final concentration of 2-3 mg/mL.
-
Supplement the buffer with 1 mM GTP.
-
Prepare serial dilutions of this compound and a positive control (e.g., colchicine) in the polymerization buffer.
-
-
Assay Procedure:
-
In a pre-chilled 96-well plate on ice, add the tubulin solution.
-
Add the different concentrations of this compound or control compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every 60 seconds) for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance versus time to generate polymerization curves.
-
Determine the IC50 value by plotting the rate of polymerization or the final polymer mass against the logarithm of the compound concentration.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Assessing Hydrolysis Impact
Caption: Workflow for correlating hydrolysis with biological activity.
Troubleshooting Logic for Reduced Activity
Caption: Troubleshooting decision tree for reduced compound activity.
References
- 1. Microtubule-targeted anticancer agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Stabilization of vinca alkaloids encapsulated in poly(lactide-co-glycolide) microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
Handling and safety precautions for ALB-109564 hydrochloride
This technical support guide provides essential information for the safe handling, storage, and use of ALB-109564 hydrochloride. It includes troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments and the safety of laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: What is the recommended personal protective equipment (PPE) when handling this compound?
A1: When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. This includes:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Skin Protection: Wear protective gloves and clothing to prevent skin contact.[1][2] It is recommended to inspect gloves before use and to change contaminated clothing immediately.[3]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required. However, if dust is generated, a respirator should be used.[1][4]
-
Hygiene Measures: Always wash hands thoroughly after handling the substance and before breaks.[2] Do not eat, drink, or smoke in the laboratory.[2]
Q2: How should I properly store this compound?
A2: Proper storage is critical to maintain the stability and efficacy of this compound.
-
Short-term storage: Store at 0 - 4°C for days to weeks.
-
Long-term storage: For extended periods (months to years), store at -20°C.[5]
-
General Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3][6] The product should be protected from moisture and light.[5][6]
Q3: What should I do in case of accidental exposure or spillage?
A3: In the event of accidental exposure or a spill, follow these first-aid and containment measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention.[6]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse.[2][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult or symptoms occur, get medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]
-
Spillage: For spills, ensure adequate ventilation and wear appropriate PPE.[1] Avoid dust formation. Collect the spilled material using a method that does not generate dust (e.g., vacuum or wet sweep) and place it in a suitable container for disposal.[2] Prevent the product from entering drains or waterways.[3]
Q4: What are the known hazards of this compound?
A4: this compound is classified as harmful if swallowed. It is a cytotoxic agent designed to disrupt mitosis in cancer cells.[4][7] As with many research chemicals, it should be handled with care, and all safety precautions should be followed to minimize risk.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Ineffectiveness or Reduced Activity | Improper storage leading to degradation. | Verify that the compound has been stored at the correct temperature (-20°C for long-term storage) and protected from light and moisture.[5][6] Use a fresh vial if improper storage is suspected. |
| Incorrect solvent or poor solubility. | Ensure the correct solvent is used for dissolution. This compound is soluble in DMSO.[8] If precipitation occurs, gentle warming or sonication may help. Prepare fresh solutions for each experiment. | |
| Inconsistent Experimental Results | Inaccurate weighing or dilution. | Calibrate your balance before weighing. Use calibrated pipettes for dilutions. Prepare a fresh stock solution and perform serial dilutions carefully. |
| Contamination of the compound. | Handle the compound in a clean and controlled environment. Use sterile equipment and reagents to avoid contamination. | |
| Precipitation in Stock Solution | Exceeding solubility limit. | Check the solubility data for the chosen solvent. Do not attempt to make a stock solution at a concentration higher than its solubility limit. |
| Storage of solution at an inappropriate temperature. | Some solutions may need to be stored at room temperature or 4°C to prevent precipitation, while others are stable when frozen. Refer to any specific instructions on the product data sheet or perform a small-scale stability test. |
Quantitative Data Summary
| Parameter | Value | Source |
| Solubility | Soluble in DMSO | [8] |
| Short-Term Storage | 0 - 4°C (days to weeks) | [5] |
| Long-Term Storage | -20°C (months to years) | [5] |
| Chemical Stability | Stable under recommended storage conditions. | [9] |
Experimental Protocols
Protocol: Preparation of a Stock Solution
-
Acclimatization: Allow the vial of this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of DMSO to the vial to achieve the desired stock solution concentration. For example, to make a 10 mM stock solution, add the corresponding volume of DMSO based on the molecular weight of the compound.
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Visualizations
Caption: A typical experimental workflow for using this compound.
Caption: A troubleshooting decision tree for inconsistent experimental results.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.cn]
- 7. ALB-109564 (hydrochloride) | The Rgenetics Project [rgenetics.org]
- 8. ALB 109564(a) dihydrochloride - CAS 1300114-12-8 - TMALAB (티엠에이랩) [tmalab.co.kr]
- 9. cdn.origene.com [cdn.origene.com]
Validation & Comparative
Comparative Analysis of ALB-109564 Hydrochloride and Other Tubulin Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ALB-109564 hydrochloride, a novel tubulin inhibitor, with other established agents in its class. This document summarizes key preclinical data, outlines detailed experimental methodologies, and visualizes relevant biological pathways to support further investigation and development in oncology.
Tubulin inhibitors represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting the dynamics of microtubule formation, which is critical for cell division. These agents are broadly classified based on their binding sites on the tubulin heterodimer and their ultimate effect on microtubule polymerization. This compound, a semi-synthetic vinca alkaloid, has demonstrated promising preclinical activity. This guide will compare its performance against other major classes of tubulin inhibitors, including vinca alkaloids, taxanes, and colchicine-binding site inhibitors.
Mechanism of Action: Targeting the Microtubule Assembly
This compound functions as a tubulin inhibitor by interfering with microtubule polymerization, leading to metaphase arrest and subsequent cell death.[1] Like other vinca alkaloids, it binds to the β-tubulin subunit, preventing its assembly into microtubules. This disruption of the mitotic spindle triggers a cascade of events culminating in apoptosis.
In contrast, taxanes (e.g., paclitaxel, docetaxel) bind to a different site on β-tubulin and promote microtubule stabilization, leading to the formation of non-functional microtubule bundles and mitotic arrest. Colchicine and its analogues bind to the colchicine-binding site on β-tubulin, also inhibiting polymerization.
Caption: Mechanism of action of different classes of tubulin inhibitors.
Preclinical Antitumor Activity: In Vivo Comparative Data
Preclinical studies have demonstrated the potent antitumor activity of this compound. A key study compared its efficacy to vinorelbine in several human tumor xenograft models in athymic nude mice.[2]
Table 1: In Vivo Antitumor Activity of ALB-109564 vs. Vinorelbine in Human Tumor Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Administration Route & Schedule | Maximum Tolerated Dose (MTD) (mg/kg) | Tumor Growth Delay (TGD) (days) |
| H460 | Non-Small Cell Lung | ALB-109564 | IV, q7dx4 | 14 | 35.7 |
| H460 | Non-Small Cell Lung | Vinorelbine | IV, q7dx4 | - | 15.7 |
| PC3 | Prostate | ALB-109564 | IV, q7dx4 | 14 | Significant |
| PC3 | Prostate | Vinorelbine | IV, q7dx4 | - | Significant |
| H460 | Non-Small Cell Lung | ALB-109564 | IP, q4dx4 | 6 | Significant |
| H460 | Non-Small Cell Lung | Vinorelbine | IP, q4dx4 | - | Not Significant |
| Colo205 | Colon | ALB-109564 | IP, q4dx4 | 6 | Significant |
| Colo205 | Colon | Vinorelbine | IP, q4dx4 | - | Not Significant |
| PC3 | Prostate | ALB-109564 | IP, q4dx4 | 6 | Significant |
| PC3 | Prostate | Vinorelbine | IP, q4dx4 | - | Not Significant |
| H69 | Small Cell Lung | ALB-109564 | IP, q4dx4 | 6 | Significant |
| H69 | Small Cell Lung | Vinorelbine | IP, q4dx4 | - | Not Significant |
| MX-1 | Breast | ALB-109564 | IP, q4dx4 | 6 | Not Significant |
| MX-1 | Breast | Vinorelbine | IP, q4dx4 | - | Not Significant |
| Statistically significant tumor growth delay observed. Data from AACR Journals, 2009.[2] |
These results indicate that this compound demonstrates superior antitumor activity compared to vinorelbine in several xenograft models, particularly in non-small cell lung, colon, and prostate cancer models.[2] The study also revealed that both drugs were better tolerated when administered intravenously.[2]
In Vitro Cytotoxicity: A Data Gap
Despite the promising in vivo data, publicly available in vitro data, specifically half-maximal inhibitory concentration (IC50) values for this compound across a panel of cancer cell lines, is currently limited. Such data is crucial for a direct comparison of potency with other tubulin inhibitors at the cellular level. For reference, the following table summarizes the reported IC50 values for other well-established tubulin inhibitors.
Table 2: Reported IC50 Values for Various Tubulin Inhibitors Across Different Cancer Cell Lines
| Tubulin Inhibitor | Class | Cancer Cell Line | Cancer Type | IC50 (nM) |
| Vinca Alkaloids | ||||
| Vinblastine | Vinca Alkaloid | A2780 | Ovarian | 3.92 - 5.39 |
| Vinblastine | Vinca Alkaloid | MCF7 | Breast | 1.72 - 3.13 |
| Vincristine | Vinca Alkaloid | MCF7 | Breast | 7.37 |
| Vinorelbine | Vinca Alkaloid | HeLa | Cervical | 1.25 |
| Vinorelbine | Vinca Alkaloid | A549 | Non-Small Cell Lung | 27.40 |
| Taxanes | ||||
| Paclitaxel | Taxane | SK-BR-3 | Breast | ~5 |
| Paclitaxel | Taxane | MDA-MB-231 | Breast | ~10 |
| Docetaxel | Taxane | Neuroblastoma Lines | - | 0.13 - 3.3 (ng/mL) |
| Colchicine Site Binders | ||||
| Colchicine | Colchicine Site Binder | 1A9 | Ovarian | 11.9 |
| Combretastatin A4 | Colchicine Site Binder | 1A9 | Ovarian | 3.6 |
Experimental Protocols
To facilitate the independent evaluation and comparison of tubulin inhibitors, this section provides detailed methodologies for key experiments.
In Vivo Antitumor Activity in Xenograft Models
This protocol outlines the general procedure for assessing the antitumor efficacy of a compound in a subcutaneous xenograft model.
Caption: Experimental workflow for in vivo xenograft studies.
-
Cell Culture and Implantation: Human tumor cell lines (e.g., H460, PC3) are cultured under standard conditions. A specific number of cells (e.g., 1 x 10^6 to 1 x 10^7) are then subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into control and treatment groups.
-
Drug Administration: The test compound (e.g., ALB-109564) and a comparator drug (e.g., vinorelbine) are administered at their respective Maximum Tolerated Doses (MTDs) following a predetermined schedule (e.g., intravenously every 7 days for 4 cycles). The control group receives the vehicle.
-
Tumor Measurement and Data Analysis: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length x width²)/2. Body weight is also monitored as a measure of toxicity. The primary endpoint is often Tumor Growth Delay (TGD), defined as the difference in the time for the median tumor volume in the treated and control groups to reach a predetermined size. Tumor Growth Inhibition (TGI) can also be calculated.
In Vitro Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro.
-
Reaction Setup: Purified tubulin is mixed with a reaction buffer containing GTP in a 96-well plate.
-
Compound Addition: The test compound is added at various concentrations.
-
Initiation and Monitoring: Polymerization is initiated by raising the temperature to 37°C. The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a temperature-controlled microplate reader.
-
Data Analysis: The rate and extent of polymerization are analyzed. Inhibitors of polymerization will show a dose-dependent decrease in the absorbance signal.
Conclusion and Future Directions
The available preclinical data strongly suggest that this compound is a potent tubulin inhibitor with superior in vivo antitumor activity compared to vinorelbine in several cancer models.[2] This makes it a promising candidate for further clinical development. However, the lack of publicly available in vitro cytotoxicity data (IC50 values) represents a significant gap in a comprehensive comparative analysis. Future studies should aim to generate and publish this data to allow for a more complete understanding of its potency and spectrum of activity relative to other tubulin inhibitors. The initiation of a Phase I clinical study in 2008 suggests that further clinical data may become available, which will be critical in determining the ultimate therapeutic potential of this compound.[2]
References
Comparative Efficacy Analysis: ALB-109564 Hydrochloride versus Vinblastine in Oncology Research
In the landscape of anti-cancer therapeutics, agents targeting microtubule dynamics remain a cornerstone of chemotherapy. This guide provides a detailed comparison of the novel tubulin inhibitor, ALB-109564 hydrochloride, and the well-established vinca alkaloid, Vinblastine. The analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and the experimental protocols underpinning these findings.
Executive Summary
This compound, a semi-synthetic derivative of vinblastine, has demonstrated superior anti-tumor activity in preclinical xenograft models when compared to vinorelbine, a closely related and clinically relevant vinca alkaloid. While direct head-to-head efficacy data against Vinblastine is limited, the enhanced performance against a key analogue suggests a promising therapeutic potential for this compound. Both compounds share a fundamental mechanism of action, inhibiting tubulin polymerization, which ultimately leads to mitotic arrest and apoptosis in rapidly dividing cancer cells. This guide will delve into the available preclinical data, providing a framework for understanding the potential advantages of this compound.
Mechanism of Action: Targeting the Microtubule Assembly
Both this compound and Vinblastine exert their cytotoxic effects by disrupting the dynamic instability of microtubules, essential components of the cellular cytoskeleton crucial for mitotic spindle formation and cell division.
This compound , identified as 12'-Methylthiovinblastine hydrochloride, is a tubulin inhibitor designed to interfere with microtubule polymerization, leading to metaphase arrest in the cell cycle.[1]
Vinblastine , a natural vinca alkaloid, binds to tubulin dimers, preventing their assembly into microtubules. This disruption of microtubule formation inhibits the formation of the mitotic spindle, causing cells to arrest in the M-phase of the cell cycle and subsequently undergo apoptosis.
Preclinical Efficacy: A Comparative Overview
To provide a framework for comparison, the following tables summarize available efficacy data for Vinblastine and Vinorelbine in some of the aforementioned xenograft models.
Table 1: In Vivo Efficacy of Vinblastine in Human Tumor Xenograft Models
| Tumor Model | Drug Administration | Efficacy Metric | Result |
| MX-1 (Breast) | Intravenous or Intraperitoneal | Maximum Inhibition Rate | ≥ 90% |
| Colon 38 (Colon) | Intraperitoneal | Tumor Growth Delay | Substantial |
Table 2: In Vivo Efficacy of Vinorelbine in Human Tumor Xenograft Models
| Tumor Model | Drug Administration | Efficacy Metric | Result |
| PC-3 (Prostate) | Intravenous | Tumor Growth Inhibition | Significant |
| Lung Adenocarcinoma | Intraperitoneal | Tumor Growth Delay | 28 days (in combination with radiation) |
The superior performance of this compound against Vinorelbine across a range of tumor types suggests it may hold a therapeutic advantage. Further direct comparative studies with Vinblastine are warranted to definitively establish its position in the therapeutic armamentarium.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental methodologies are crucial. Below are representative protocols for key assays used in the preclinical evaluation of anti-tubulin agents.
In Vivo Human Tumor Xenograft Studies
This protocol outlines the general procedure for assessing the anti-tumor efficacy of a compound in a xenograft model.
Protocol Details:
-
Cell Culture: Human cancer cell lines (e.g., H460, COLO205, PC3, H69, MX-1) are cultured in appropriate media and conditions.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Measurement: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = (length x width²)/2).
-
Drug Administration: Mice are randomly assigned to treatment groups. The investigational drug (e.g., this compound), a comparator (e.g., Vinblastine), and a vehicle control are administered according to a specified schedule and route (e.g., intravenously or intraperitoneally).
-
Monitoring: Animal body weight and tumor size are monitored throughout the study.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Other metrics may include tumor growth delay.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol Details:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compounds (this compound and Vinblastine) for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Protocol Details:
-
Reaction Mixture: A reaction mixture containing purified tubulin, GTP (to promote polymerization), and a fluorescent reporter that binds to polymerized tubulin is prepared.
-
Compound Addition: The test compounds (this compound and Vinblastine) are added to the reaction mixture at various concentrations.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
-
Fluorescence Monitoring: The increase in fluorescence, corresponding to microtubule formation, is monitored over time using a fluorometer.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the compounds are compared to a control to determine their inhibitory effects.
Conclusion
The available preclinical data strongly suggests that this compound is a potent anti-tubulin agent with a promising efficacy profile. Its superior performance against Vinorelbine in multiple xenograft models indicates it may offer an advantage over existing vinca alkaloids. However, to fully elucidate its therapeutic potential and establish a definitive comparison with Vinblastine, further direct comparative in vitro and in vivo studies are essential. The experimental protocols outlined in this guide provide a standardized framework for conducting such investigations, which will be critical for the future clinical development of this compound.
References
Unveiling the Profile of ALB-109564 Hydrochloride: A Comparative Analysis with Leading Tubulin Inhibitors
For Immediate Release
This guide offers a comprehensive cross-referencing of available data for ALB-109564 hydrochloride, a tubulin inhibitor, with other established agents in the same class. Designed for researchers, scientists, and drug development professionals, this document provides a comparative overview of performance, supported by experimental data and detailed methodologies. While direct comparative quantitative data for this compound is not publicly available, this guide serves as a valuable resource by contextualizing its potential through the lens of well-characterized tubulin inhibitors.
This compound is identified as a derivative of vinblastine, positioning it within the vinca alkaloid family of microtubule-destabilizing agents.[1] These agents exert their cytotoxic effects by interfering with the dynamics of microtubule polymerization, a critical process for cell division, leading to mitotic arrest and subsequent cell death.
Mechanism of Action: A Tale of Two Classes
Tubulin inhibitors are broadly categorized into two main classes based on their mechanism of action: microtubule destabilizers and microtubule stabilizers.
-
Microtubule Destabilizers: This class, which includes the vinca alkaloids (e.g., vinblastine) and colchicine-binding site inhibitors (e.g., combretastatin A4, colchicine), functions by preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule formation leads to the collapse of the mitotic spindle, arresting cells in the M phase of the cell cycle.
-
Microtubule Stabilizers: In contrast, agents like the taxanes (e.g., paclitaxel) bind to and stabilize microtubules, preventing their depolymerization. This abnormal stabilization also disrupts the dynamic nature of the mitotic spindle, leading to cell cycle arrest and apoptosis.
References
Comparative Efficacy of Cytotoxic Agents: A Guide for Researchers
A note on ALB-109564 hydrochloride: Publicly available data on the specific in vitro efficacy and comparative performance of this compound is limited. Therefore, a direct quantitative comparison with other cytotoxic agents is not feasible at this time. This guide provides a framework for such a comparison by detailing the efficacy and mechanisms of widely-used cytotoxic agents, paclitaxel and doxorubicin, which represent two distinct classes of antineoplastic drugs. This compound is identified as a tubulin inhibitor, placing it in a class of agents that disrupt mitotic processes, similar to paclitaxel.[1]
Overview of Mechanisms of Action
Cytotoxic agents are a cornerstone of cancer therapy, inducing cell death through various mechanisms. Understanding these mechanisms is crucial for predicting efficacy and potential synergies in combination therapies.
-
This compound and Paclitaxel are both tubulin inhibitors.[1] These agents interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division. By stabilizing or destabilizing these structures, they arrest cells in mitosis, leading to apoptosis.
-
Doxorubicin is an anthracycline antibiotic. Its primary mechanism involves the intercalation into DNA, inhibiting the progression of topoisomerase II, an enzyme critical for DNA replication and repair. This action leads to DNA double-strand breaks and subsequent cell death.
Below is a diagram illustrating the general signaling pathway of a tubulin inhibitor leading to apoptosis.
References
In Vivo Anti-Tumor Activity: A Comparative Analysis of ALB-109564 Hydrochloride and Alternative Therapies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-tumor activity of ALB-109564 hydrochloride, a tubulin inhibitor, against established treatments with different mechanisms of action. This analysis is supported by available preclinical data and detailed experimental methodologies.
Executive Summary
This compound, a vinca alkaloid analog, demonstrates promising anti-tumor effects by disrupting microtubule polymerization, a critical process for cell division. Preclinical studies indicate its superior performance against various tumor xenografts when compared to the established chemotherapeutic agent, vinorelbine. This guide will delve into the available in vivo data for this compound and compare its efficacy with vinorelbine and TNP-470, a representative of the methionine aminopeptidase 2 (MetAP2) inhibitor class, which functions through an anti-angiogenic mechanism. While direct quantitative comparisons for this compound are limited in publicly available literature, this guide synthesizes the existing information to provide a comprehensive overview for research and development purposes.
Comparative Analysis of In Vivo Anti-Tumor Activity
The following tables summarize the available quantitative data from preclinical in vivo studies for this compound, vinorelbine, and the MetAP2 inhibitor, TNP-470.
Table 1: In Vivo Efficacy of this compound vs. Vinorelbine in Human Tumor Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Outcome |
| This compound | H460 (NSCLC), COLO205 (Colon), PC3 (Prostate), H69 (SCLC), MX-1 (Breast) | Intravenous | Displayed better anti-tumor activity than vinorelbine. |
| Vinorelbine | PC-3 (Prostate) | Intravenous (weekly) | Moderate anti-tumor activity.[1] |
| MX-1 (Breast) | Intravenous/Intraperitoneal | Active against MX-1 tumor. | |
| COLO205 (Colon) | Intraperitoneal (weekly) | Moderate activity.[1] |
Note: Specific quantitative data (e.g., tumor growth inhibition %) for the direct comparison between this compound and vinorelbine is not detailed in the available search results. The outcome is based on qualitative statements from preclinical study summaries.
Table 2: In Vivo Efficacy of TNP-470 in Human Tumor Xenograft Models
| Compound | Xenograft Model | Dosing Regimen (s.c.) | Tumor Growth Inhibition |
| TNP-470 | PC-3 (Prostate) | 50-200 mg/kg (weekly) | Up to 96%[2] |
| MDA-MB-231 (Breast) | 50-200 mg/kg (weekly) | Up to 88%[2] | |
| WiDr (Colon) | Not specified | 39%[2] | |
| Human Neuroblastoma | Not specified | Treatment to Control Ratio at day 21 = 0.4[3] | |
| Wilms Tumor | Not specified | 83% suppression of xenograft growth over 5 weeks.[4] |
Mechanism of Action and Signaling Pathways
The anti-tumor activity of this compound and TNP-470 stems from their distinct mechanisms of action, targeting different cellular processes crucial for cancer progression.
This compound: A Tubulin Inhibitor
This compound is a vinca alkaloid that functions as a tubulin inhibitor. It binds to tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to the arrest of cells in the metaphase of mitosis, ultimately triggering apoptosis (programmed cell death).
Figure 1: Signaling pathway of this compound as a tubulin inhibitor.
TNP-470: A MetAP2 Inhibitor
TNP-470 is an analog of fumagillin that irreversibly inhibits methionine aminopeptidase 2 (MetAP2). MetAP2 is a key enzyme involved in the processing of newly synthesized proteins and is crucial for the proliferation of endothelial cells, which form the lining of blood vessels. By inhibiting MetAP2, TNP-470 exerts a potent anti-angiogenic effect, cutting off the blood supply that tumors need to grow and metastasize.
Figure 2: Anti-angiogenic signaling pathway of the MetAP2 inhibitor TNP-470.
Experimental Protocols
The in vivo validation of anti-tumor agents typically involves the use of xenograft models in immunocompromised mice. The following is a generalized experimental workflow based on the methodologies cited in the reviewed literature.
Experimental Workflow for In Vivo Anti-Tumor Activity Assessment
Figure 3: Generalized experimental workflow for xenograft-based in vivo studies.
Key Methodological Considerations:
-
Cell Lines: A variety of human cancer cell lines are used to establish xenografts, including H460 (non-small cell lung cancer), COLO205 (colon cancer), PC-3 (prostate cancer), and MDA-MB-231 (breast cancer).
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of the human tumor xenografts.
-
Tumor Implantation: Cancer cells are implanted subcutaneously (s.c.) into the flank of the mice.
-
Drug Administration: The route and schedule of drug administration vary depending on the compound's properties. For instance, vinca alkaloids like ALB-109564 and vinorelbine are often administered intravenously (i.v.), while TNP-470 has been administered subcutaneously (s.c.).
-
Efficacy Assessment: Anti-tumor efficacy is primarily assessed by measuring tumor volume over time. The percentage of tumor growth inhibition (TGI) is a common metric, calculated by comparing the tumor volume in treated groups to a vehicle-treated control group. At the end of the study, tumors are often excised and weighed.
-
Toxicity Assessment: The general health and body weight of the animals are monitored throughout the study to assess the toxicity of the treatment.
Conclusion
This compound demonstrates significant potential as an anti-tumor agent, with preclinical evidence suggesting superior efficacy over vinorelbine in a range of cancer models. Its mechanism as a tubulin inhibitor offers a distinct therapeutic strategy compared to agents like TNP-470, which targets tumor angiogenesis through MetAP2 inhibition. While the lack of detailed, publicly available quantitative data for this compound currently limits a direct, statistically robust comparison, the existing findings strongly support its further investigation. Future research should focus on elucidating the precise quantitative advantages of this compound and exploring its potential in combination therapies. This guide provides a foundational comparison to aid researchers in the strategic development of novel cancer therapeutics.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Angiogenesis inhibitor TNP-470 (AGM-1470) potently inhibits the tumor growth of hormone-independent human breast and prostate carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of tumor growth in a human neuroblastoma xenograft model with TNP-470 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TNP-470 promotes initial vascular sprouting in xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Control Experiments for ALB-109564 Hydrochloride Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ALB-109564 hydrochloride, a potent tubulin inhibitor, with other established anti-mitotic agents. The information presented herein is intended to assist in the design of robust control experiments for in vitro and in vivo studies involving this compound.
This compound, a semi-synthetic derivative of vinblastine, functions as a tubulin inhibitor by interfering with microtubule polymerization.[1] This disruption of microtubule dynamics leads to mitotic spindle assembly arrest, ultimately causing cell cycle arrest in the G2/M phase and inducing apoptosis in cancer cells.[1] Preclinical studies have demonstrated its potent anti-tumor activity in a variety of cancer models, suggesting it may offer an improved therapeutic window compared to existing vinca alkaloids.
Comparative Efficacy: In Vitro Cytotoxicity
To appropriately contextualize the potency of this compound, it is essential to compare its cytotoxic effects with well-characterized tubulin inhibitors. Vincristine and Nocodazole are commonly used as positive controls in such studies. A vehicle control, typically dimethyl sulfoxide (DMSO), serves as a negative control to account for any effects of the solvent used to dissolve the compounds.
| Compound | Mechanism of Action | Cell Line | IC50 (nM) | Reference |
| This compound | Tubulin Polymerization Inhibitor | Data Not Publicly Available | - | - |
| Vincristine | Tubulin Polymerization Inhibitor | MCF-7 (Breast Cancer) | 7.37 | [2] |
| HeLa (Cervical Cancer) | 0.73 | [3] | ||
| L1210 (Murine Leukemia) | 4.4 | [4] | ||
| Nocodazole | Tubulin Polymerization Inhibitor | HeLa (Cervical Cancer) | 49.33 | [3] |
| L1210 (Murine Leukemia) | 38 | [5] | ||
| LT12 (Rat Leukemia) | 6 | [5] | ||
| Vehicle Control (DMSO) | Negative Control | Various | Not Applicable | [6] |
Note: Specific IC50 values for this compound are not yet publicly available in peer-reviewed literature. Researchers should determine these values empirically in their cell lines of interest.
In Vivo Antitumor Activity: Xenograft Models
Preclinical evaluation in human tumor xenograft models has indicated that this compound exhibits superior anti-tumor activity compared to vinorelbine, another vinca alkaloid.
| Compound | Xenograft Model | Dosing Schedule | Outcome | Reference |
| This compound | Various (e.g., Colon, NSCLC, Prostate) | q4dx4 (intravenous) | Statistically significant tumor growth delays in 4 out of 5 xenografts studied. | [7] |
| Vinorelbine | Various (e.g., Colon, NSCLC, Prostate) | q4dx4 (intravenous) | Did not significantly delay tumor growth in any of the models. | [7] |
| Vehicle Control | Various | Matched to treatment groups | Uninhibited tumor growth. |
These in vivo findings suggest that this compound is better tolerated at higher doses when administered intravenously, leading to improved efficacy.[7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are standard protocols for key experiments used to characterize tubulin inhibitors.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound, positive controls (Vincristine, Nocodazole), and a vehicle control (DMSO) for 48-72 hours.
-
MTT Incubation: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 595 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the in vitro assembly of microtubules.
-
Reaction Setup: In a 96-well plate, add purified tubulin protein to a reaction buffer containing GTP.
-
Compound Addition: Add various concentrations of this compound, positive controls (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer), and a vehicle control.
-
Initiation and Monitoring: Initiate polymerization by incubating the plate at 37°C. Monitor the change in absorbance at 340 nm over time using a microplate reader. Increased absorbance indicates tubulin polymerization.
-
Analysis: Compare the polymerization curves of treated samples to the controls to determine the inhibitory or stabilizing effect of the compound.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound for a specified time (e.g., 24 hours).
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Visualizing the Mechanism and Workflow
To further elucidate the experimental design and the underlying biological processes, the following diagrams are provided.
Caption: Signaling pathway of tubulin inhibitors like ALB-109564.
Caption: General experimental workflow for in vitro characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. dovepress.com [dovepress.com]
- 7. aacrjournals.org [aacrjournals.org]
Comparative Efficacy of ALB-109564 Hydrochloride in Cancer Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of the treatment results for ALB-109564 hydrochloride, a novel tubulin inhibitor. Through a detailed comparison with other microtubule-targeting agents, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to evaluate its potential in oncology. The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Overview of this compound
This compound is a synthetic vinca alkaloid analogue that functions as a tubulin inhibitor, disrupting microtubule polymerization and leading to mitotic arrest in cancerous cells.[1] Preclinical studies have demonstrated its potent anti-tumor activity across a variety of solid tumor types, including colon, non-small cell lung cancer (NSCLC), and prostate cancer, with efficacy comparable to or exceeding that of established vinca alkaloids.[1]
Comparative In Vivo Efficacy
Preclinical evaluation in human tumor xenograft models has been a cornerstone in assessing the anti-cancer potential of this compound. A key study compared its efficacy and tolerability against vinorelbine, a widely used chemotherapeutic agent.
Key Findings:
-
Superior Antitumor Activity: In a panel of five human tumor xenografts (including H460, COLO205, PC3, H69, and MX-1), this compound demonstrated statistically significant tumor growth delays in four of the models when administered intraperitoneally. In contrast, vinorelbine did not produce a significant delay in any of the xenografts under the same dosing conditions.[2]
-
Improved Tolerability: The maximum tolerated dose (MTD) of this compound was found to be higher than that of vinorelbine when administered intravenously, suggesting a better safety profile. For instance, on a q4dx4 schedule (dosing every 4 days for 4 doses), the MTD for this compound was 14 mg/kg intravenously, compared to 6 mg/kg for intraperitoneal administration. This improved tolerability with intravenous dosing allowed for the administration of higher, more effective doses.[2]
Table 1: Comparative In Vivo Efficacy of this compound vs. Vinorelbine
| Parameter | This compound | Vinorelbine | Reference |
| Administration Route | Intravenous (IV) & Intraperitoneal (IP) | Intravenous (IV) & Intraperitoneal (IP) | [2] |
| IV MTD (q4dx4 schedule) | 14 mg/kg | Not specified in abstract | [2] |
| IP MTD (q4dx4 schedule) | 6 mg/kg | Not specified in abstract | [2] |
| Antitumor Activity (IP) | Statistically significant tumor growth delay in 4/5 xenografts | No significant tumor growth delay in 5/5 xenografts | [2] |
| Comparative Efficacy | Superior antitumor activity to vinorelbine at respective MTDs | - | [2] |
Mechanism of Action: Tubulin Inhibition
This compound, like other vinca alkaloids, exerts its cytotoxic effects by interfering with the dynamics of microtubules. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape.
The primary mechanism involves the binding of the drug to β-tubulin, a subunit of the tubulin heterodimer. This binding inhibits the polymerization of tubulin into microtubules. The disruption of microtubule assembly leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly. This prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death) in the cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the preclinical evaluation of tubulin inhibitors like this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116 for colon cancer, NCI-H460 for NSCLC, PC-3 for prostate cancer)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
In Vivo Human Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a mouse model.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
Human cancer cells (e.g., H460)
-
Matrigel (optional)
-
This compound formulation for injection
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject 5-10 million human cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group via the desired route (e.g., intravenous or intraperitoneal injection) according to a specific dosing schedule (e.g., 10 mg/kg, every 4 days for 4 doses). The control group receives the vehicle on the same schedule.
-
Measure tumor volumes and mouse body weights 2-3 times per week.
-
At the end of the study (e.g., when tumors in the control group reach a certain size or after a predetermined number of treatment cycles), euthanize the mice and excise the tumors for final weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Conclusion
The available preclinical data strongly suggests that this compound is a potent tubulin inhibitor with a promising anti-tumor profile. Its superior efficacy and improved tolerability compared to an established vinca alkaloid, vinorelbine, in in vivo models highlight its potential as a valuable candidate for further clinical development in the treatment of solid tumors. The experimental protocols provided in this guide offer a framework for the continued investigation and validation of its therapeutic potential.
References
Peer-Reviewed Insights into ALB-109564 Hydrochloride and the Landscape of Tubulin Inhibitors
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide, therefore, provides a broader comparative analysis of the major classes of tubulin inhibitors to offer a valuable framework for understanding the potential positioning and evaluation of compounds like ALB-109564 hydrochloride. The information presented herein is synthesized from a range of peer-reviewed studies and technical documents on well-established and emerging tubulin-targeting agents.
Overview of Tubulin Inhibitors
Tubulin inhibitors are a cornerstone of cancer chemotherapy, exerting their effects by disrupting the dynamics of microtubules, which are essential for cell division, intracellular transport, and the maintenance of cell shape.[3] These agents are broadly classified based on their binding site on the tubulin protein and their effect on microtubule polymerization. The three primary classes are Vinca Alkaloids, Taxanes, and Colchicine-Site Binders.
| Feature | Vinca Alkaloids | Taxanes | Colchicine-Site Binders |
| Mechanism of Action | Inhibit microtubule polymerization by binding to the β-tubulin subunit at the vinca domain.[4][5][6] | Promote microtubule polymerization and stabilization by binding to the β-tubulin subunit at the taxane-binding site.[3] | Inhibit microtubule polymerization by binding to the colchicine-binding site on β-tubulin.[5][6] |
| Effect on Microtubules | Destabilization and depolymerization.[3][5] | Stabilization and inhibition of depolymerization.[3] | Destabilization and prevention of polymerization.[6] |
| Cell Cycle Arrest | G2/M phase.[6] | G2/M phase.[6] | G2/M phase.[6] |
| Examples | Vincristine, Vinblastine.[3] | Paclitaxel (Taxol®), Docetaxel.[3] | Colchicine, Combretastatin A4. |
| Common Resistance Mechanisms | Overexpression of P-glycoprotein (P-gp) drug efflux pump, mutations in the tubulin protein.[4][5] | Overexpression of P-gp, mutations in the tubulin protein, alterations in tubulin isotype expression.[4][5] | Often not affected by the same resistance mechanisms as taxanes and vinca alkaloids, making them effective in resistant cell lines.[7] |
Experimental Protocols for Evaluating Tubulin Inhibitors
The following are detailed methodologies for key experiments commonly cited in the evaluation of tubulin-targeting agents.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340-350 nm.[8][9]
Procedure:
-
Reagent Preparation: Reconstitute lyophilized tubulin protein (e.g., bovine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) supplemented with GTP.[8][10]
-
Reaction Setup: In a 96-well plate, combine the tubulin solution with various concentrations of the test compound (e.g., this compound), a positive control (e.g., Nocodazole for inhibition, Paclitaxel for promotion), and a vehicle control (e.g., DMSO).[10]
-
Data Acquisition: Immediately place the plate in a temperature-controlled microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.[11][12]
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. The half-maximal inhibitory concentration (IC50) can be determined by plotting the rate of polymerization against the compound concentration.[9]
Cell Cycle Analysis via Flow Cytometry
This method determines the effect of a compound on cell cycle progression.
Principle: Tubulin inhibitors typically cause an arrest in the G2/M phase of the cell cycle due to the disruption of the mitotic spindle. This arrest can be quantified by measuring the DNA content of cells using a fluorescent dye like propidium iodide (PI).[13]
Procedure:
-
Cell Treatment: Seed a cancer cell line (e.g., HeLa, HT-29) in 6-well plates and treat with various concentrations of the test compound for a specified duration (e.g., 24 hours).[14]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.[13][14]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.[15]
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.[13]
Visualizing Molecular Pathways and Experimental Processes
Signaling Pathway of Microtubule Dynamics and Inhibitor Action
The following diagram illustrates the dynamic process of microtubule formation and the points of intervention for different classes of tubulin inhibitors.
Caption: Microtubule dynamics and points of therapeutic intervention.
Experimental Workflow for Evaluating Novel Tubulin Inhibitors
This diagram outlines a typical workflow for the preclinical evaluation of a novel tubulin inhibitor.
Caption: Preclinical evaluation workflow for novel tubulin inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ALB-109564 (hydrochloride) | DOR BioPharma, Inc. [dorbiopharma.com]
- 3. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 4. Beyond the Paclitaxel and Vinca Alkaloids: Next Generation of Plant-Derived Microtubule-Targeting Agents with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. In vitro tubulin polymerization assay [bio-protocol.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. In vitro tubulin polymerization assay [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of ALB-109564 Hydrochloride: A Comprehensive Guide for Laboratory Professionals
Essential protocols for the responsible management of a potent cytotoxic agent.
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of investigational compounds like ALB-109564 hydrochloride are paramount to ensuring a safe and compliant laboratory environment. As a tubulin inhibitor, this compound is classified as a cytotoxic agent, necessitating stringent disposal procedures to mitigate risks to personnel and the environment. This guide provides a detailed, step-by-step operational plan for the proper disposal of this compound, aligning with best practices for cytotoxic chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Given the cytotoxic nature of this compound, enhanced precautions are necessary. All handling and disposal activities should be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.
| Personal Protective Equipment (PPE) for this compound Disposal |
| Hand Protection |
| Eye Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol for this compound
The guiding principle for the disposal of this compound is that it must be treated as hazardous cytotoxic waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.
1. Segregation and Collection of Waste:
All materials that have come into contact with this compound must be segregated at the point of generation into dedicated, clearly labeled cytotoxic waste containers.
| Waste Stream | Container Type | Labeling Requirements |
| Unused or Expired this compound | Original vial, placed within a larger, sealed, and leak-proof plastic container. | "Hazardous Waste," "Cytotoxic," "this compound" |
| Contaminated Labware (e.g., pipette tips, vials, flasks) | Puncture-resistant, rigid plastic container with a secure lid. | "Hazardous Waste," "Cytotoxic," "Sharps" (if applicable) |
| Contaminated PPE (gloves, gown, etc.) | Thick, leak-proof plastic bags (double-bagging is recommended). | "Hazardous Waste," "Cytotoxic" |
| Spill Cleanup Materials | Sealed, leak-proof plastic container. | "Hazardous Waste," "Cytotoxic," "Spill Debris" |
2. Chemical Incompatibility Considerations:
To prevent hazardous reactions, do not mix this compound waste with other incompatible chemical waste streams. As a hydrochloride salt, it may react with strong bases. However, given its primary cytotoxic hazard, it should not be neutralized. It should also be kept separate from strong oxidizing agents.
3. Storage of Cytotoxic Waste:
Designate a specific, secure area within the laboratory for the temporary storage of cytotoxic waste containers. This area should be clearly marked with a cytotoxic hazard symbol and be away from general laboratory traffic.
4. Final Disposal Procedure:
The ultimate disposal of cytotoxic waste must be conducted by a licensed hazardous waste disposal company. The standard and required method for the destruction of cytotoxic agents like this compound is high-temperature incineration. This process ensures the complete destruction of the active cytotoxic compound.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of waste generated from experiments involving this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these stringent protocols, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. This commitment to proper chemical handling not only protects the immediate health of laboratory personnel but also builds a foundation of trust in the scientific community's dedication to responsible research practices.
Personal protective equipment for handling ALB-109564 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling ALB-109564 hydrochloride, a potent cytotoxic agent. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
This compound is identified as a cytotoxic agent that functions as a tubulin inhibitor, designed to kill cancer cells by disrupting mitosis. Due to its hazardous nature, stringent safety protocols must be followed during handling, storage, and disposal.
Personal Protective Equipment (PPE) and Handling Summary
Proper PPE is the primary barrier against exposure to cytotoxic agents. The following table summarizes the required PPE for various activities involving this compound.
| Activity | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Double chemotherapy-grade gloves- Disposable gown- Safety glasses with side shields |
| Weighing and Reconstitution | - Double chemotherapy-grade gloves- Disposable, low-permeability gown with cuffed sleeves- N95 or higher respirator- Full-face shield or splash goggles- To be performed in a certified biological safety cabinet (BSC) or containment ventilated enclosure (CVE) |
| Administering to Cell Cultures or Animals | - Double chemotherapy-grade gloves- Disposable, low-permeability gown- Safety glasses with side shields or splash goggles |
| Waste Disposal | - Double chemotherapy-grade gloves- Disposable, low-permeability gown- Safety glasses with side shields |
| Spill Cleanup | - Double chemotherapy-grade gloves (outer pair should be heavy-duty)- Disposable, low-permeability gown- N95 or higher respirator- Full-face shield and splash goggles- Shoe covers |
Procedural Guidance for Handling this compound
The following protocols are based on established guidelines for handling cytotoxic and hazardous drugs and should be strictly followed.
Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Don a single pair of chemotherapy-grade gloves and a lab coat before handling the outer package.
-
Transport the unopened package to the designated hazardous drug handling area.
-
Before opening, don the appropriate PPE as specified in the table above (double gloves, gown, eye protection).
-
Carefully unpack the container, avoiding any aerosol generation.
-
Verify the label and integrity of the primary container.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and ventilated area, away from incompatible materials.
Weighing and Reconstitution (to be performed in a BSC or CVE):
-
Assemble all necessary materials (spatula, weigh paper, solvent, vials, etc.) inside the containment unit before starting.
-
Don the full PPE ensemble for this procedure.
-
Use a plastic-backed absorbent pad to cover the work surface.
-
Carefully weigh the required amount of this compound powder. Use gentle motions to avoid creating dust.
-
To reconstitute, slowly add the solvent to the powder to minimize aerosolization.
-
Cap and seal the vial. If vortexing or sonicating, ensure the cap is securely fastened.
-
Wipe the exterior of the vial with a decontaminating solution before removing it from the containment unit.
-
Dispose of all contaminated materials (weigh paper, pipette tips, etc.) in a designated cytotoxic waste container within the containment unit.
Disposal Plan:
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[1][2][3]
-
Solid Waste: All contaminated PPE (gloves, gowns, masks), absorbent pads, and weighing papers should be placed in a designated, sealed, and clearly labeled cytotoxic waste container.[2]
-
Liquid Waste: Unused solutions and the first rinse of contaminated glassware should be collected in a designated, sealed, and labeled hazardous waste container.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant cytotoxic sharps container.[2]
-
Final Disposal: Cytotoxic waste must be segregated from other waste streams and disposed of through high-temperature incineration by a licensed hazardous waste management company.[1][2]
Emergency Spill Protocol:
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure.
-
Alert Personnel: Immediately alert others in the area and restrict access.
-
Don PPE: Put on the full spill cleanup PPE ensemble.
-
Contain the Spill:
-
For powders, gently cover with damp absorbent material to avoid raising dust.
-
For liquids, cover with absorbent pads from a chemical spill kit.
-
-
Clean the Area: Starting from the outside of the spill and working inwards, carefully clean the area. Place all contaminated absorbent materials into a cytotoxic waste bag.
-
Decontaminate: Use an appropriate decontamination solution to clean the spill area, followed by a water rinse.
-
Dispose of Waste: Seal the cytotoxic waste bag and place it in the designated cytotoxic waste container.
-
Report the Incident: Document and report the spill according to your institution's safety procedures.
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
